Nitrofurazone-13C,15N2
Description
Nitrofurazone is a semicarbazone resulting from the formal condensation of semicarbazide with 5-nitrofuraldehyde. A broad spectrum antibacterial drug, although with little activity against Pseudomonas species, it is used as a local application for burns, ulcers, wounds and skin infections. It has a role as an antibacterial drug. It is a semicarbazone and a nitrofuran antibiotic.
Nitrofural or nitrofurazone is a topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial wounds, burns, ulcers, and skin infections. Nitrofural has also been administered orally in the treatment of trypanosomiasis. Except for topical drug products formulated for dermatologic application, the FDA withdrew its approval for the use of drug products containing nitrofurazone.
Nitrofurazone can cause cancer according to The Environmental Protection Agency (EPA).
A topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial wounds, burns, ulcers, and skin infections. Nitrofurazone has also been administered orally in the treatment of trypanosomiasis.
A topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial WOUNDS AND INJURIES and skin infections. Nitrofurazone has also been administered orally in the treatment of TRYPANOSOMIASIS.
See also: Butacaine Sulfate; Nitrofurazone (component of) ... View More ...
Properties
IUPAC Name |
[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-LTGGZAIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676070 | |
| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217220-85-3 | |
| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217220-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Nitrofurazone-13C,15N2 and its chemical structure
This technical guide provides a comprehensive overview of Nitrofurazone-13C,15N2, a stable isotope-labeled derivative of the antimicrobial agent Nitrofurazone. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications, and the analytical methodologies in which it plays a crucial role.
Introduction
This compound is the isotopically labeled analog of Nitrofurazone, a synthetic nitrofuran antibacterial agent.[1][2][3] It is primarily utilized as an internal standard in quantitative analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the detection of Nitrofurazone residues in various matrices.[4] The incorporation of stable isotopes, specifically one Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms, provides a distinct mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Nitrofurazone, with the exception of the isotopic labeling in the semicarbazone moiety.
Chemical Structure:
References
- 1. Facile synthesis of 14 C-nitrofurazone from 14 C-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Synthesis and Purification of Nitrofurazone-¹³C,¹⁵N₂
This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Nitrofurazone-¹³C,¹⁵N₂. The methodologies presented are based on established chemical principles and adapted from relevant literature for the preparation of this stable isotope-labeled compound, which is crucial for researchers, scientists, and drug development professionals in various analytical applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
Introduction
Nitrofurazone is a broad-spectrum antibacterial agent belonging to the nitrofuran class of drugs. Isotopically labeled analogs, such as Nitrofurazone-¹³C,¹⁵N₂, are indispensable tools in pharmaceutical research. The incorporation of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) allows for the precise tracking and quantification of the molecule in complex biological matrices without the need for radioactive tracers. This guide details a plausible and robust synthetic route and purification strategy for obtaining high-purity Nitrofurazone-¹³C,¹⁵N₂.
Synthetic Pathway
The synthesis of Nitrofurazone-¹³C,¹⁵N₂ is proposed as a two-step process. The first step involves the synthesis of the key intermediate, ¹³C,¹⁵N₂-Semicarbazide Hydrochloride, from isotopically labeled precursors. The second step is the condensation of this labeled intermediate with 5-nitro-2-furaldehyde to yield the final product, Nitrofurazone-¹³C,¹⁵N₂.
Diagram of the Synthetic Workflow
Caption: Synthetic and purification workflow for Nitrofurazone-¹³C,¹⁵N₂.
Experimental Protocols
Synthesis of ¹³C,¹⁵N₂-Semicarbazide Hydrochloride
This protocol is adapted from the synthesis of labeled semicarbazide.[1]
Materials:
-
¹³C,¹⁵N₂-Urea
-
¹⁵N-Hydrazine hydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ¹³C,¹⁵N₂-Urea and ¹⁵N-Hydrazine hydrate in a molar ratio of 1:1.4.
-
Heat the mixture to 135 °C and maintain the reflux for 4.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated HCl with stirring to adjust the pH to 4.0.
-
The product, ¹³C,¹⁵N₂-Semicarbazide Hydrochloride, will precipitate.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum to yield the final product.
Synthesis of Nitrofurazone-¹³C,¹⁵N₂
This protocol describes the condensation reaction to form the final product.
Materials:
-
¹³C,¹⁵N₂-Semicarbazide Hydrochloride
-
5-Nitro-2-furaldehyde
-
50% Sulfuric Acid
-
Deionized water
Procedure:
-
Prepare a solution of ¹³C,¹⁵N₂-Semicarbazide Hydrochloride in deionized water.
-
In a separate beaker, dissolve 5-nitro-2-furaldehyde in 50% sulfuric acid with gentle heating.
-
Slowly add the 5-nitro-2-furaldehyde solution to the ¹³C,¹⁵N₂-Semicarbazide Hydrochloride solution with vigorous stirring.
-
Continue stirring for 20 minutes. A yellow precipitate of Nitrofurazone-¹³C,¹⁵N₂ will form.
-
Collect the crude product by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any unreacted starting materials and acid.
-
Dry the crude product under vacuum.
Purification
Purification of the crude Nitrofurazone-¹³C,¹⁵N₂ is essential to achieve the high purity required for analytical standards. Recrystallization is a common and effective method.
Protocol: Recrystallization
-
Dissolve the crude Nitrofurazone-¹³C,¹⁵N₂ in a minimal amount of a suitable hot solvent mixture, such as ethanol/water or acetic acid/water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified Nitrofurazone-¹³C,¹⁵N₂ under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Nitrofurazone-¹³C,¹⁵N₂.
Table 1: Synthesis Yield and Purity
| Step | Compound | Expected Yield | Purity (by HPLC) | Isotopic Enrichment |
| 1 | ¹³C,¹⁵N₂-Semicarbazide Hydrochloride | >90% | ≥98% | ¹³C: ≥97%, ¹⁵N: ≥99% |
| 2 | Nitrofurazone-¹³C,¹⁵N₂ (Crude) | 80-90% | - | - |
| Purification | Nitrofurazone-¹³C,¹⁵N₂ (Purified) | >95% recovery | ≥99% | - |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | ¹³CC₅H₆¹⁵N₂N₂O₄ |
| Molecular Weight | ~201.12 g/mol |
| Appearance | Odorless, pale yellow needles or yellow powder.[2] |
| Melting Point | 236-240 °C |
| Solubility | Slightly soluble in water and ethanol. |
| ¹H NMR (DMSO-d₆, ppm) | Expected shifts similar to unlabeled nitrofurazone, with potential minor isotopic shifts. |
| ¹³C NMR (DMSO-d₆, ppm) | Expected shifts with significant enhancement for the labeled carbon. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ~202.0, confirming the incorporation of one ¹³C and two ¹⁵N atoms. |
Conclusion
The synthesis and purification of Nitrofurazone-¹³C,¹⁵N₂ can be achieved through a straightforward and efficient two-step synthetic route followed by recrystallization. The described protocols provide a solid foundation for researchers to produce this valuable isotopically labeled standard. The high expected yield and purity make this method suitable for obtaining material for demanding analytical applications in drug development and research. Careful execution of the experimental procedures and rigorous analytical characterization are paramount to ensure the quality of the final product.
References
A Technical Guide to Nitrofurazone-13C,15N2 Analytical Standard for Research Professionals
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial sourcing and application of the Nitrofurazone-13C,15N2 analytical standard. This isotopically labeled compound is a critical tool for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in research, clinical, and food safety applications.
Commercial Supplier and Product Overview
This compound is available from several reputable suppliers of analytical standards. The following tables summarize the available quantitative data for easy comparison. Please note that availability and specific product details may vary, and direct inquiry with the suppliers is recommended for the most current information.
Table 1: Supplier and Product Identification
| Supplier | Product Name | Catalog Number | CAS Number |
| Sigma-Aldrich (VETRANAL®) | This compound | 32512 | 1217220-85-3 |
| MedChemExpress | This compound | HY-B0226S | 1217220-85-3 |
| BOC Sciences | Nitrofurazone-[13C,15N2] | BLP-011683 | 1217220-85-3 |
| HPC Standards | 13C,15N2-Nitrofurazone Solution | 690811 | 1217220-85-3 |
| Pharmaffiliates | This compound | 1217220-85-3 | |
| Coompo | This compound | C253699 | 1217220-85-3 |
Table 2: Product Specifications and Availability
| Supplier | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Available Formats/Sizes |
| Sigma-Aldrich (VETRANAL®) | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol | Analytical Standard | Neat, 10mg |
| MedChemExpress | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol | 99.56% | Powder (Inquire for sizes) |
| BOC Sciences | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol [] | Not specified | 10 mg[] |
| HPC Standards | (¹³C)C₅H₆(¹⁵N)₂N₂O₄[2] | Not specified | Not specified | Solution in Acetonitrile (1x1mL)[2][3] |
| Pharmaffiliates | C₅¹³CH₆N₂¹⁵N₂O₄[4] | 201.12 g/mol [4] | Not specified | Inquire for details |
| Coompo | C₅¹³CH₆N₂¹⁵N₂O₄[5] | 201.12 g/mol [5] | 98%[5] | 1mg, 10mg[5] |
Experimental Protocols: Application in LC-MS/MS
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of nitrofurazone and its metabolites in various matrices.[] The stable isotope label introduces a mass shift, allowing for differentiation from the unlabeled analyte while maintaining identical chemical and physical properties. This minimizes the impact of matrix effects and variations in sample preparation and instrument response.
A general experimental workflow for the use of this compound as an internal standard in LC-MS/MS analysis is outlined below. This protocol is a composite based on established methods for nitrofuran analysis and should be optimized for specific applications.
Objective: To quantify the concentration of nitrofurazone metabolite, semicarbazide (SEM), in a biological matrix (e.g., tissue, plasma).
Materials:
-
This compound analytical standard
-
Unlabeled semicarbazide (SEM) analytical standard
-
2-Nitrobenzaldehyde (2-NBA) for derivatization
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (as the labeled internal standard, IS) in methanol at a concentration of 1 µg/mL.
-
Prepare a stock solution of unlabeled SEM in methanol at a concentration of 1 µg/mL.
-
From the stock solutions, prepare a series of calibration standards by serial dilution in the appropriate solvent. Each calibration standard should contain a constant concentration of the IS and varying concentrations of the unlabeled analyte.
-
-
Sample Preparation:
-
Homogenize the biological matrix sample.
-
Spike a known amount of the this compound internal standard solution into the homogenized sample.
-
Perform protein precipitation, typically with an organic solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant contains the analyte and the internal standard.
-
-
Derivatization:
-
The primary metabolite of nitrofurazone, SEM, is often derivatized to improve its chromatographic and mass spectrometric properties. A common derivatizing agent is 2-nitrobenzaldehyde (2-NBA).
-
Add 2-NBA solution to the supernatant and incubate to allow the derivatization reaction to complete. This forms a stable product, NP-SEM.
-
-
Clean-up:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Elute the derivatized analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the derivatized analyte (NP-SEM) and the labeled internal standard (NP-SEM-13C,15N2).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound analytical standard.
References
Navigating the Nuances of Isotopic Labeling: A Technical Guide to Nitrofurazone-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is a cornerstone of accurate quantification in complex matrices. This technical guide provides an in-depth analysis of the isotopic purity and stability of Nitrofurazone-¹³C,¹⁵N₂, a critical tool in pharmacokinetic, metabolism, and residue analysis studies.
This document delves into the essential quality attributes of Nitrofurazone-¹³C,¹⁵N₂, offering a comprehensive overview of its isotopic profile and stability characteristics. The information presented herein is vital for ensuring the reliability and reproducibility of analytical data.
Isotopic Purity and Composition
The isotopic purity of Nitrofurazone-¹³C,¹⁵N₂ is a critical parameter that directly impacts its utility as an internal standard. It is typically determined by high-resolution mass spectrometry (HRMS), which can distinguish between the labeled compound and its unlabeled counterpart, as well as molecules with incomplete labeling.
While specific batch-to-batch values may vary, isotopically labeled standards like Nitrofurazone-¹³C,¹⁵N₂ are generally synthesized to achieve high levels of enrichment. For instance, a purity of 99.56% has been reported for this compound, although it is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.[1] The CoA provides a detailed breakdown of the isotopic distribution.
Table 1: Representative Isotopic Purity Data for Nitrofurazone-¹³C,¹⁵N₂
| Parameter | Specification | Source |
| Chemical Formula | C₅¹³CH₆N₂¹⁵N₂O₄ | [2] |
| Molecular Weight | 201.12 | [1] |
| CAS Number | 1217220-85-3 | [1] |
| Isotopic Purity | ≥98% | Generic Specification |
| Chemical Purity | ≥99% | Generic Specification |
Stability Profile
The stability of an isotopically labeled standard is paramount to its reliability over time. Stability studies for Nitrofurazone-¹³C,¹⁵N₂ are conducted under various environmental conditions to establish its shelf-life and appropriate storage conditions. These studies are typically performed in accordance with International Council for Harmonisation (ICH) guidelines.
Table 2: Recommended Storage Conditions and Stability of Nitrofurazone-¹³C,¹⁵N₂
| Condition | Temperature | Duration | Source |
| Long-term (Powder) | -20°C | 3 years | [3] |
| Long-term (in solvent) | -80°C | 6 months | [1] |
| Short-term (in solvent) | -20°C | 1 month | [1] |
Forced degradation studies are also conducted to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.[4][5][6][7][8][9][10][11]
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
The isotopic enrichment of Nitrofurazone-¹³C,¹⁵N₂ is quantitatively assessed using HRMS. This technique allows for the precise mass measurement and relative abundance of different isotopologues.
-
Sample Preparation: A solution of Nitrofurazone-¹³C,¹⁵N₂ is prepared in a suitable solvent, such as acetonitrile or methanol, at a known concentration.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. A suitable chromatographic method is employed to separate the analyte of interest from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution mode to acquire full scan mass spectra. The data is analyzed to determine the mass-to-charge ratio (m/z) and intensity of the molecular ions corresponding to the unlabeled nitrofurazone, the fully labeled Nitrofurazone-¹³C,¹⁵N₂, and any partially labeled species.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired isotopologue (M+3 for Nitrofurazone-¹³C,¹⁵N₂) to the sum of the peak areas of all relevant isotopologues. Corrections for the natural isotopic abundance of carbon, nitrogen, and other elements are applied to ensure accuracy.[12][13][14]
Stability-Indicating Assay by HPLC-UV
A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common technique to assess the stability of nitrofurazone and its labeled analog.
-
Forced Degradation Sample Preparation: Solutions of Nitrofurazone-¹³C,¹⁵N₂ are subjected to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a defined period.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The flow rate and column temperature are optimized to achieve good separation between the parent compound and its degradation products.
-
Detection: A UV detector is set to the wavelength of maximum absorbance for nitrofurazone (around 374 nm) to monitor the elution of the compounds.[15][16]
-
Data Analysis: The peak area of the intact Nitrofurazone-¹³C,¹⁵N₂ is monitored over time under different stress conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.
Visualizing Key Processes
Workflow for Isotopic Purity Determination
Proposed Metabolic Pathway of Nitrofurazone
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment [mdpi.com]
- 6. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. almacgroup.com [almacgroup.com]
- 13. almacgroup.com [almacgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Nitrofurazone-13C,15N2 CAS number and molecular weight
This guide provides comprehensive technical information on the isotopically labeled compound Nitrofurazone-13C,15N2, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical applications, and the biochemical action of its parent compound, nitrofurazone.
Core Compound Data
This compound is the isotopically labeled version of Nitrofurazone, a broad-spectrum antibacterial agent. The incorporation of stable isotopes (¹³C and ¹⁵N) makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in residue analysis for food safety and environmental monitoring.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1217220-85-3 | [1][2][3] |
| Molecular Formula | C₅[¹³C]H₆N₂[¹⁵N]₂O₄ | [2] |
| Molecular Weight | 201.12 g/mol | [1][2][3] |
| Mass Shift (vs. Unlabeled) | M+3 | [3] |
| Purity | ≥98% | [1] |
Application in Analytical Chemistry
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of nitrofurazone residues in various matrices, such as animal tissues. The use of a stable isotope-labeled standard is critical for correcting variations in sample preparation and instrument response.
General Experimental Protocol: Quantification of Nitrofurazone Residues
The following protocol is a generalized procedure based on established methods for the analysis of nitrofuran metabolites in food products. Nitrofurazone is often measured via its tissue-bound metabolite, semicarbazide (SEM), which is derivatized before analysis.
1. Sample Preparation and Hydrolysis:
-
A homogenized tissue sample (typically 1-2 grams) is weighed into a centrifuge tube.
-
An internal standard solution containing a known concentration of this compound is added.
-
The sample is subjected to acid hydrolysis by adding hydrochloric acid (e.g., 0.1-0.2 M HCl) to release the protein-bound semicarbazide (SEM) metabolite.
2. Derivatization:
-
A derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA), is added to the hydrolyzed sample.
-
The mixture is incubated to allow the formation of the 2-nitrophenyl (NP) derivative of SEM (NP-SEM). This step can be performed overnight at 37°C or accelerated using microwave heating.
3. Extraction:
-
The pH of the solution is adjusted to neutral (pH ~7.0).
-
The NP-SEM derivative is extracted from the aqueous matrix using an organic solvent such as ethyl acetate. This can be achieved through liquid-liquid extraction (LLE) or a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
The organic layer is collected and evaporated to dryness under a stream of nitrogen.
4. Reconstitution and Analysis:
-
The dried residue is reconstituted in a suitable solvent mixture (e.g., acetonitrile/water).
-
The final extract is analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte (NP-SEM) to the internal standard (NP-SEM-¹³C,¹⁵N₂).
Experimental Workflow Diagram
Caption: Workflow for quantifying nitrofurazone residues using a labeled internal standard.
Mechanism of Action of Nitrofurazone
While this compound serves as an analytical tool, the biological activity of the parent compound is of significant interest. Nitrofurazone is a prodrug that requires activation within the bacterial cell to exert its antimicrobial effects.[4] The mechanism is not fully elucidated but is understood to involve the inhibition of multiple bacterial enzymes and damage to bacterial DNA.[1][5]
The key steps are:
-
Activation: Bacterial nitroreductases (such as NfsA and NfsB in E. coli) reduce the nitro group of nitrofurazone.[4]
-
Formation of Reactive Intermediates: This reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives.[1][4]
-
Cellular Damage: These reactive species are non-specific and can cause widespread damage to cellular macromolecules.[1] They are known to:
This multi-targeted assault leads to the cessation of bacterial growth and, ultimately, cell death.
Signaling Pathway Diagram
Caption: Activation and multi-target mechanism of nitrofurazone in bacteria.
Synthesis Outline
While specific synthesis protocols for this compound are proprietary, the general approach involves a condensation reaction. A published method for synthesizing ¹⁴C-labeled nitrofurazone provides a relevant model.[6][7] The synthesis would logically proceed by first preparing isotopically labeled semicarbazide ([¹³C, ¹⁵N₂]-semicarbazide) and then reacting it with 5-nitro-2-furaldehyde.
-
Preparation of Labeled Semicarbazide: This can be achieved from labeled urea ([¹³C, ¹⁵N₂]-urea) through a monoamination reaction with hydrazine.
-
Condensation Reaction: The resulting [¹³C, ¹⁵N₂]-semicarbazide is condensed with 5-nitro-2-furaldehyde under acidic conditions to yield the final product, this compound.
This guide provides a foundational understanding of this compound, its critical role in analytical chemistry, and the biochemical basis of its unlabeled counterpart. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 2. Nitrofurazone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Nitrofurazone used for? [synapse.patsnap.com]
- 6. Facile synthesis of 14 C-nitrofurazone from 14 C-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Mass Shift of Nitrofurazone-¹³C,¹⁵N₂: A Technical Guide to its Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass shift observed in the mass spectrometry of isotopically labeled Nitrofurazone, Nitrofurazone-¹³C,¹⁵N₂. Designed for professionals in drug development and related scientific fields, this document details the underlying principles, experimental considerations, and data interpretation, offering a foundational resource for studies involving stable isotope-labeled compounds.
Introduction to Nitrofurazone and Isotopic Labeling
Nitrofurazone is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class of drugs. It has been historically used to treat topical infections. In modern pharmaceutical and metabolic research, stable isotope labeling is a powerful technique used to trace the fate of molecules in biological systems, quantify metabolites, and serve as internal standards in analytical assays.
Nitrofurazone-¹³C,¹⁵N₂ is a stable isotope-labeled variant of Nitrofurazone, where one carbon atom is replaced by its heavier isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced by nitrogen-15 (¹⁵N). This isotopic enrichment results in a predictable increase in the molecular weight of the compound, a phenomenon readily detectable by mass spectrometry. Understanding the mass shift of the parent molecule and its fragments is crucial for accurate data analysis.
Molecular Structure and Isotopic Labeling
The molecular formula of unlabeled Nitrofurazone is C₆H₆N₄O₄, with a monoisotopic mass of approximately 198.039 g/mol . The isotopically labeled form, Nitrofurazone-¹³C,¹⁵N₂, incorporates one ¹³C and two ¹⁵N atoms. The labeling pattern results in a nominal mass increase of 3 Daltons.
Table 1: Molecular Properties of Unlabeled and Labeled Nitrofurazone
| Property | Unlabeled Nitrofurazone | Nitrofurazone-¹³C,¹⁵N₂ |
| Molecular Formula | C₆H₆N₄O₄ | [¹³C]C₅H₆[¹⁵N]₂N₂O₄ |
| Monoisotopic Mass (Da) | 198.039 | 201.043 |
| Nominal Mass Shift (Da) | - | +3 |
Mass Spectrometry and Fragmentation Analysis
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like Nitrofurazone. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound.
Fragmentation of Unlabeled Nitrofurazone
The electron ionization mass spectrum of unlabeled Nitrofurazone exhibits a distinct fragmentation pattern. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 198. Key fragment ions are formed through specific bond cleavages. Two prominent fragmentation pathways involve the loss of a hydroxyl radical (•OH) and the loss of isocyanic acid (HNCO).
A notable fragmentation pathway involves the loss of a hydroxyl radical (•OH) from the nitro group, resulting in a fragment ion at m/z 181. Another significant fragmentation involves the cleavage of the semicarbazide side chain, leading to the loss of isocyanic acid (HNCO) and the formation of a fragment ion at m/z 155.
Predicted Fragmentation and Mass Shift of Nitrofurazone-¹³C,¹⁵N₂
Table 2: Comparison of Key Ions in the Mass Spectra of Unlabeled Nitrofurazone and Predicted Values for Nitrofurazone-¹³C,¹⁵N₂
| Ion | Unlabeled Nitrofurazone (m/z) | Predicted Nitrofurazone-¹³C,¹⁵N₂ (m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺ | 198 | 201 | +3 |
| [M - •OH]⁺ | 181 | 184 | +3 |
| [M - HNCO]⁺ | 155 | 158 | +3 |
This predicted data assumes that the fragmentation pathways remain the same for the labeled and unlabeled compounds, which is a generally accepted principle in mass spectrometry of isotopically labeled molecules.
Experimental Protocols
The analysis of Nitrofurazone and its isotopically labeled form is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Preparation: Prepare stock solutions of unlabeled Nitrofurazone and Nitrofurazone-¹³C,¹⁵N₂ in a suitable solvent such as methanol or acetonitrile. Create a series of working standards by serial dilution.
-
Matrix Extraction (for biological samples):
-
Homogenize the sample (e.g., tissue, plasma).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the analyte.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS or a suitable solvent for GC-MS.
-
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program to ensure good separation and peak shape. For example, start at 100°C, ramp to 280°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to observe the entire mass spectrum or selected ion monitoring (SIM) for targeted quantification, monitoring the characteristic ions listed in Table 2.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. This involves selecting the precursor ion (the molecular ion) and monitoring specific product ions after collision-induced dissociation (CID).
-
Visualizing the Fragmentation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fragmentation pathway of Nitrofurazone and a typical experimental workflow for its analysis.
Caption: Fragmentation pathway of Nitrofurazone and its labeled analog.
Methodological & Application
Application Notes and Protocol for the Analysis of Nitrofurazone Metabolite (SEM) in Food Matrices using Isotope Dilution Mass Spectrometry with Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurazone is a synthetic broad-spectrum antibiotic that has been used in veterinary medicine to treat and prevent diseases in food-producing animals.[1][2][3] However, due to concerns about its potential carcinogenic effects in humans, its use in food-producing animals has been banned in many countries, including the European Union.[2][4]
Nitrofurazone is rapidly metabolized in animals, and its residues are not typically found in edible tissues. Instead, its major tissue-bound metabolite, semicarbazide (SEM), is used as a marker residue for monitoring the illegal use of nitrofurazone.[5][6] The analysis of SEM in complex food matrices requires highly sensitive and selective methods to ensure food safety and compliance with regulatory limits.
This document provides a detailed protocol for the determination of SEM in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, specifically the labeled metabolite of Nitrofurazone, Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂). The use of an isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.
Principle
The analytical method involves the extraction of protein-bound SEM from the food matrix through acid hydrolysis. During this step, the liberated SEM is simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable and chromatographically amenable derivative, NP-SEM. An isotope-labeled internal standard, SEM-¹³C,¹⁵N₂, is added at the beginning of the sample preparation process. This internal standard undergoes the same extraction, derivatization, and ionization processes as the native SEM. The samples are then cleaned up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before analysis by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the target analyte (NP-SEM) to that of the isotope-labeled internal standard (NP-SEM-¹³C,¹⁵N₂).
Experimental Protocol
This protocol is a general guideline and may require optimization for specific food matrices and laboratory instrumentation.
Materials and Reagents
-
Standards: Semicarbazide hydrochloride (SEM), Semicarbazide-¹³C,¹⁵N₂ hydrochloride (SEM-¹³C,¹⁵N₂), 2-nitrobenzaldehyde (2-NBA).
-
Solvents: Methanol, acetonitrile, ethyl acetate, hexane (all HPLC or LC-MS grade).
-
Reagents: Hydrochloric acid (HCl), dipotassium hydrogen phosphate (K₂HPO₄), sodium hydroxide (NaOH), formic acid, ammonium acetate.
-
Water: Ultrapure water (e.g., Milli-Q).
-
Solid-Phase Extraction (SPE) Cartridges: As needed for specific matrix cleanup (e.g., Oasis HLB).
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of SEM and SEM-¹³C,¹⁵N₂ in methanol or another suitable solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent to create a series of concentrations for calibration curves.
-
Derivatizing Agent: Prepare a solution of 2-NBA in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).[1]
Sample Preparation
The following is a general procedure for animal tissues. Modifications may be necessary for other matrices like honey or milk.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 1-2 grams of tissue).[1][7]
-
Spiking with Internal Standard: Add a known amount of the SEM-¹³C,¹⁵N₂ internal standard solution to the homogenized sample.
-
Hydrolysis and Derivatization:
-
Add hydrochloric acid (e.g., 0.125 M to 1 M) and the 2-NBA solution to the sample.[1]
-
Incubate the mixture in a water bath. Incubation times and temperatures can vary, for example, overnight (approximately 16 hours) at 37°C or a shorter duration at a higher temperature (e.g., 4 hours at 55°C).[1] Some rapid methods utilize microwave-assisted derivatization for 2 hours.[8][9][10]
-
-
Neutralization: After incubation, cool the sample to room temperature and adjust the pH to approximately 7.4 using solutions of potassium phosphate and sodium hydroxide.[1]
-
Liquid-Liquid Extraction (LLE):
-
Add ethyl acetate to the neutralized sample, vortex thoroughly, and centrifuge to separate the layers.[1]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step to improve recovery.[1]
-
A hexane wash may be performed before the ethyl acetate extraction to remove nonpolar interferences.[1]
-
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]
-
Reconstitution: Reconstitute the dry residue in a suitable volume of the initial mobile phase (e.g., 50% methanol in water).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the derivatized SEM (NP-SEM) and the derivatized internal standard (NP-SEM-¹³C,¹⁵N₂). The exact m/z values will depend on the derivatized molecule and should be optimized in the laboratory. For NPSEM-¹³C,¹⁵N₂, a precursor ion of [M+H]+ at m/z 212.1 and a product ion at m/z 168.1 have been reported.[8]
-
Data Presentation
The performance of the method should be validated according to international guidelines (e.g., EC Decision 2002/657/EC or Commission Regulation (EU) 2021/808).[8][9] Key validation parameters are summarized below.
Table 1: Method Performance in Various Food Matrices
| Food Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDR, %) | Reference |
| Honey | SEM | 0.5 - 2.0 | 92 - 103 | ≤ 10 | - | |
| Honey | SEM | 1.0 - 200 | > 85 | < 12 | < 15 | [12] |
| Milk | AOZ | 0.4 - 1.6 | - | - | - | |
| Poultry Meat | SEM | - | - | - | - | |
| Fish | SEM | - | - | - | - | [5] |
| Soft-Shell Turtle Powder | SEM | 0.5 - 10.0 | 82.2 - 108.1 | 1.5 - 3.8 | 2.2 - 4.8 | [4] |
Note: AOZ (3-amino-2-oxazolidinone) is the metabolite of furazolidone and is often analyzed alongside SEM. Data for SEM in some matrices was not explicitly detailed in the provided search results but the methods are applicable.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) or Decision Limit (CCα) and Detection Capability (CCβ)
| Food Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Reference |
| Honey | SEM | - | 0.25 | - | - | |
| Honey | SEM | 0.1 - 0.3 | 0.3 - 1.0 | - | - | [12] |
| Meat | Multiple Nitrofuran Metabolites | - | - | 0.013 - 0.200 | - | [8][9] |
| Milk | AOZ | - | - | 0.33 | 0.35 | [5] |
| Poultry Meat | AOZ | - | - | 0.45 | 0.48 | [5] |
| Fish | AOZ | - | - | 0.45 | 0.48 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of SEM in food matrices.
Caption: Analytical workflow for SEM determination.
Logical Relationship of Nitrofurazone Metabolism and Detection
This diagram shows the relationship between the parent drug, its metabolite, and the derivatized form detected by LC-MS/MS.
Caption: Metabolism and detection pathway of Nitrofurazone.
References
- 1. scielo.br [scielo.br]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Nitrofuran Honey (AHD/AOZ/SEM/AMOZ) Rapid Test | BFD [biorexfooddiagnostics.com]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Nitrofurazone Metabolite in Animal Tissues using Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of the tissue-bound metabolite of nitrofurazone, semicarbazide (SEM), in animal tissues. The use of an isotopically labeled internal standard, Nitrofurazone-¹³C,¹⁵N₂, which metabolizes to labeled SEM, is crucial for accurate quantification. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2]
Introduction
Nitrofurazone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine.[3] However, due to concerns about its potential carcinogenic effects in humans, its use in food-producing animals has been banned in many countries.[2] Nitrofurazone is rapidly metabolized in animals, and the parent drug is often undetectable in tissues shortly after administration.[4][5] Consequently, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, semicarbazide (SEM).[6][7]
The analytical challenge lies in the effective extraction of the protein-bound SEM from the complex tissue matrix. This typically involves acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative (NP-SEM) that is amenable to LC-MS/MS analysis.[1][8][9] The use of an isotopically labeled internal standard, such as SEM derived from Nitrofurazone-¹³C,¹⁵N₂, is essential to compensate for matrix effects and variations in extraction efficiency, ensuring accurate and reliable quantification.[1][10]
Experimental Workflow
The overall experimental workflow for the analysis of the nitrofurazone metabolite in animal tissues is depicted below.
References
- 1. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. DSpace [t-stor.teagasc.ie]
- 4. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com:443 [scispace.com:443]
- 6. researchgate.net [researchgate.net]
- 7. Residue Depletion of Nitrofurazone Metabolites, Semicarbazide and 5-Nitro-2-Furaldehyde, in Broiler Chickens After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. determination-of-nitrofuran-metabolites-in-muscle-by-lc-ms-ms-and-lc-ms-ms-ms-alternative-validation-according-to-commission-implementing-regulation-eu-2021-808 - Ask this paper | Bohrium [bohrium.com]
- 9. scielo.br [scielo.br]
- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Stock Solution of Nitrofurazone-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Nitrofurazone-13C,15N2, an isotopically labeled form of the antibacterial agent nitrofurazone. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses by mass spectrometry, aiding in the accurate determination of nitrofurazone levels in various biological and environmental samples.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The relevant data has been compiled and is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₅[¹³C]H₆N₂[¹⁵N]₂O₄ | |
| Molecular Weight | 201.12 g/mol | [1][2] |
| Appearance | Yellow solid | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO). One source indicates solubility of 155 mg/mL with sonication and warming. Also soluble in Dimethylformamide (DMF). | [1][3] |
| Stock Solution Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is imperative to handle the compound and the resulting solution with care, adhering to appropriate laboratory safety practices. As nitrofurazone is light-sensitive, all steps should be performed with protection from light.[3][5][6]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber or light-blocking microcentrifuge tubes or vials
-
Volumetric flasks (if preparing a larger volume)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all glassware and equipment are clean and dry.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.01 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example: 10 mM x 1 mL x 201.12 g/mol / 1000 = 2.01 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound to an appropriate amber vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly for at least one minute to facilitate dissolution.
-
-
Enhancing Solubility (if necessary):
-
If the compound does not fully dissolve, the process can be aided by gentle warming and sonication.
-
Warm the vial in a 37°C water bath for 10-15 minutes.
-
Place the vial in an ultrasonic bath and sonicate for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber vials to minimize exposure to light and to avoid degradation from repeated freeze-thaw cycles.[1][4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
-
Protect all solutions containing nitrofurazone from light to prevent degradation.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Note: High-Throughput Analysis of Nitrofurazone and its Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurazone is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class of drugs. Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of its residues.[1][2] Regulatory monitoring and pharmacokinetic studies require sensitive and robust analytical methods for the quantification of Nitrofurazone in various matrices. The use of a stable isotopically labeled internal standard is crucial for accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3]
This application note provides a detailed protocol for the chromatographic separation and quantification of Nitrofurazone and its isotopically labeled internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is applicable to various sample matrices, with a primary focus on biological tissues, following appropriate sample preparation.
Principle of Separation
In reversed-phase chromatography, the separation of an analyte and its isotopically labeled internal standard is based on their slight differences in physicochemical properties. While chemically identical, the substitution of atoms with their heavier isotopes (e.g., Deuterium for Hydrogen, ¹³C for ¹²C) can lead to minor differences in polarity and hydrophobic interactions with the stationary phase. This can result in a small shift in retention time, with the labeled compound often eluting slightly earlier than the unlabeled analyte.[4][5] The high selectivity of tandem mass spectrometry (MS/MS) allows for the individual detection and quantification of the analyte and its internal standard, even if they are not baseline separated chromatographically.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. Quantitative Determination of Nitrofurazone Metabolites in Animal-Derived Foods Based on a Background Fluorescence Quenching Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. chromforum.org [chromforum.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Nitrofurazone-13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of the internal standard Nitrofurazone-13C,15N2 during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: Low recovery of the stable isotope-labeled internal standard, this compound, can stem from several factors throughout the analytical process. These include incomplete extraction from the sample matrix, degradation of the standard during sample preparation, inefficient derivatization, and signal suppression due to matrix effects in the mass spectrometer. It is crucial to systematically evaluate each step of the workflow to pinpoint the source of the loss.
Q2: At what stage of the extraction process is loss of this compound most likely to occur?
A2: Loss can occur at multiple stages. The initial hydrolysis and extraction from the matrix are critical. Inefficient release of the protein-bound metabolites, including the internal standard, can lead to low recovery. The derivatization step with 2-nitrobenzaldehyde (2-NBA) is also a key stage where incomplete reaction can result in significant loss of signal. Finally, during the clean-up and solvent evaporation steps, the analyte can be lost.
Q3: Can the sample matrix itself contribute to low recovery?
A3: Absolutely. Complex biological matrices such as animal tissue, honey, or milk can contain interfering substances that lead to ion suppression in the mass spectrometer.[1][2] This "matrix effect" can reduce the signal of this compound, giving the appearance of low recovery even if the extraction was efficient. The acid hydrolysis step, necessary to release bound residues, can also release other peptides and components that contribute to matrix effects.[1]
Q4: Is this compound susceptible to degradation?
A4: Like its unlabeled counterpart, this compound can be sensitive to light, heat, and extreme pH conditions.[3] Exposure to these conditions during sample preparation should be minimized. For example, conducting procedures under light protection and carefully controlling temperature during evaporation steps is recommended.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve issues leading to low recovery of this compound.
Problem Area 1: Sample Homogenization and Hydrolysis
| Question | Possible Cause | Troubleshooting Steps |
| Is the tissue sample thoroughly homogenized? | Incomplete homogenization leads to inefficient access of extraction solvents and hydrolysis reagents to the entire sample. | - Ensure the tissue is finely minced or processed with a high-speed homogenizer. - Visually inspect for any remaining large particles before proceeding. |
| Is the acid hydrolysis step effective? | Incomplete hydrolysis will result in the protein-bound fraction of the internal standard not being released for extraction.[1] | - Verify the concentration and volume of the acid used for hydrolysis. - Ensure the incubation time and temperature are optimal for releasing the bound residues. |
| Is the pH of the sample appropriate after hydrolysis? | The pH needs to be adjusted to an optimal range (typically 6.7-7.3) before proceeding with liquid-liquid or solid-phase extraction.[4] Incorrect pH can affect the extraction efficiency. | - Carefully monitor and adjust the pH using a calibrated pH meter after hydrolysis and before extraction.[4] |
Problem Area 2: Extraction and Clean-up
| Question | Possible Cause | Troubleshooting Steps |
| Is the extraction solvent appropriate for the matrix? | The polarity of the extraction solvent must be suitable for both the analyte and the sample matrix to ensure efficient partitioning. | - For fatty matrices, consider using a less polar solvent or a combination of solvents to improve extraction of lipid-soluble compounds. - Multiple extractions with fresh solvent can improve recovery. |
| Are you experiencing analyte loss during solvent evaporation? | Aggressive evaporation conditions (high temperature, strong nitrogen flow) can lead to the loss of the analyte. | - Evaporate the solvent at a controlled temperature (e.g., ~45°C) under a gentle stream of nitrogen.[4] |
| Is the Solid-Phase Extraction (SPE) protocol optimized? | Inefficient binding or elution during SPE can be a major source of analyte loss. | - Ensure the SPE cartridge is appropriate for the analyte and has been conditioned correctly. - Optimize the loading, washing, and elution solvent compositions and volumes. Recoveries of 92-105% have been reported with optimized SPE protocols.[5] |
Problem Area 3: Derivatization
| Question | Possible Cause | Troubleshooting Steps |
| Is the derivatization reaction with 2-nitrobenzaldehyde (2-NBA) complete? | Incomplete derivatization is a common reason for low signal of both the analyte and the internal standard. The yield of this reaction can be between 66% and 74%.[5] | - Ensure the 2-NBA solution is fresh and of high purity. - Optimize the reaction time and temperature. - The presence of interfering substances in the extract can inhibit the reaction. An effective clean-up step prior to derivatization is crucial. |
| Is the pH optimal for the derivatization reaction? | The derivatization reaction is pH-sensitive. | - Ensure the pH of the sample extract is within the optimal range for the reaction with 2-NBA. |
Problem Area 4: LC-MS/MS Analysis
| Question | Possible Cause | Troubleshooting Steps |
| Are you observing significant matrix effects? | Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[1][2] | - Improve the sample clean-up procedure to remove more interfering compounds. - Adjust the chromatographic conditions to separate the analyte from the interfering peaks. - Evaluate the matrix effect by comparing the response of the internal standard in a clean solvent versus a post-extraction spiked blank sample. |
| Is the internal standard solution concentration accurate? | An error in the preparation of the internal standard spiking solution will lead to consistently low or high apparent recoveries. | - Prepare a fresh internal standard stock solution and verify its concentration. - Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. |
Data Presentation
The following table summarizes typical recovery rates for nitrofuran metabolites from various studies, which can serve as a benchmark for your experiments.
| Analyte | Matrix | Extraction Method | Derivatization | Reported Recovery (%) | Reference |
| Semicarbazide (SEM) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |
| Semicarbazide (SEM) | Egg Powder | LLE | 2-NBA | ~70 | [6] |
| 3-amino-2-oxazolidinone (AOZ) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |
| 3-amino-2-oxazolidinone (AOZ) | Egg Powder | LLE | 2-NBA | ~40 | [6] |
| 1-aminohydantoin (AHD) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |
| 1-aminohydantoin (AHD) | Egg Powder | LLE | 2-NBA | ~70 | [6] |
| 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |
| 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) | Egg Powder | LLE | 2-NBA | ~80 | [6] |
Experimental Protocols
Detailed Protocol for Extraction of Nitrofurazone Metabolite (Semicarbazide - SEM) from Animal Tissue
This protocol is adapted from established methods for the analysis of nitrofuran metabolites.[4][5][7]
1. Sample Preparation and Homogenization:
- Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
- Add the appropriate amount of this compound internal standard solution.
2. Hydrolysis:
- Add 5 mL of 0.1 M HCl.
- Vortex for 1 minute.
- Incubate at 37°C for 16 hours (overnight) to release protein-bound residues.
3. Derivatization:
- Add 200 µL of 5 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
- Vortex for 1 minute.
- Incubate at 37°C for 2 hours.
4. pH Adjustment:
- Cool the sample to room temperature.
- Add 5 mL of 0.1 M dipotassium hydrogen phosphate buffer.
- Adjust the pH to 6.7-7.3 by dropwise addition of 1 M NaOH, vortexing after each addition.[4]
5. Liquid-Liquid Extraction (LLE):
- Add 10 mL of ethyl acetate.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 g for 10 minutes at 4°C.[4]
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.
6. Solvent Evaporation:
- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 45°C.[4]
7. Reconstitution and Clean-up:
- Reconstitute the residue in 1 mL of hexane/ethyl acetate (1:1, v/v).
- Add 1 mL of mobile phase (e.g., 5 mM ammonium formate in water:methanol).
- Vortex and centrifuge.
- Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction of Nitrofurazone metabolite.
Caption: Troubleshooting decision tree for low internal standard recovery.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects affecting Nitrofurazone-13C,15N2 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitrofurazone-13C,15N2 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: We are observing low signal intensity for our this compound internal standard. What are the potential causes and solutions?
A1: Low signal intensity of the internal standard can stem from several factors throughout the analytical workflow. Here are the most common causes and their corresponding troubleshooting steps:
-
Inefficient Ionization: The composition of your sample matrix can significantly impact the ionization efficiency of this compound in the mass spectrometer's ion source.
-
Solution: Optimize ion source parameters such as gas flows, temperature, and voltages. Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI).
-
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[1][2] This is a common manifestation of matrix effects.
-
Solution: Improve sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol are effective.[3] Additionally, adjusting the chromatographic gradient can help separate the internal standard from the suppressing compounds.
-
-
Sample Preparation Issues: Incomplete extraction or loss of the internal standard during sample preparation will result in lower signal intensity.
-
Solution: Review your sample preparation protocol. Ensure complete homogenization and efficient extraction. For tissue samples, a robust extraction method like QuEChERS is recommended.
-
-
Instrument Contamination: Residue buildup in the ion source or mass spectrometer can lead to a general decrease in sensitivity.
-
Solution: Regularly clean the ion source and other critical instrument components as per the manufacturer's guidelines.
-
Q2: How can we quantitatively assess the extent of matrix effects on our this compound signal?
A2: A standard method to quantify matrix effects is by calculating the matrix factor (MF). This involves comparing the peak area of the internal standard in a post-extraction spiked blank matrix to its peak area in a neat solution at the same concentration.[4]
The formula is: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For regulatory purposes, the ion suppression or enhancement of nitrofuran metabolites, when using appropriate stable isotope-labeled internal standards and validated methods, should ideally not exceed 15%.[5]
Q3: Can the use of this compound completely eliminate matrix effects?
A3: While stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they may not completely eliminate them.[4] The underlying assumption is that the analyte and its isotopically labeled counterpart will experience the same degree of signal suppression or enhancement. However, slight differences in chromatographic retention times between the native analyte and the labeled standard can lead to differential matrix effects.[6] Therefore, optimizing chromatographic separation to ensure co-elution is crucial.
Q4: We are observing poor recovery of this compound. What steps can we take to improve it?
A4: Poor recovery is often linked to the sample preparation process. Here are some key areas to investigate:
-
Extraction Efficiency: The chosen extraction solvent and method may not be optimal for your specific matrix.
-
pH of the Extraction Solvent: The pH can significantly influence the extraction efficiency of nitrofurans.
-
Solution: The extraction is often carried out under acidic conditions to facilitate the release of protein-bound residues.
-
-
Homogenization: Inadequate homogenization of tissue samples will lead to incomplete extraction.
-
Solution: Ensure the tissue is thoroughly homogenized to a uniform consistency before extraction.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of nitrofurans using stable isotope-labeled internal standards and robust sample preparation methods like QuEChERS.
Table 1: Matrix Effect and Recovery Data for Nitrofuran Metabolites using Stable Isotope-Labeled Internal Standards
| Parameter | Matrix | Typical Value | Reference |
| Ion Suppression | Animal Tissues (Muscle, Liver), Eggs, Milk, Honey | < 15% | [5] |
| Recovery | Animal Tissues | 88.9% - 107.3% | [5] |
| Repeatability (RSD) | Animal Tissues | 2.9% - 9.4% | [5] |
| Within-Laboratory Reproducibility (RSD) | Animal Tissues | 4.4% - 10.7% | [5] |
Experimental Protocols
1. Modified QuEChERS Sample Preparation for Nitrofurazone in Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Hydrolysis and Derivatization: Add 8 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (NBA). Incubate in a shaking water bath at 37°C overnight.
-
Neutralization: Cool the sample and neutralize with 0.5 M NaOH to a pH of approximately 7.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters for Nitrofurazone Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping down to 5% A over several minutes to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Nitrofurazone and this compound should be optimized on your instrument.
Visualizations
Caption: Mechanism of matrix effects in LC-MS/MS analysis.
Caption: Modified QuEChERS workflow for Nitrofurazone analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
How to resolve co-eluting peaks with Nitrofurazone-13C,15N2
Welcome to the Technical Support Center for advanced chromatographic solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific experimental challenges.
Troubleshooting Guide: Resolving Co-eluting Peaks of Nitrofurazone and Nitrofurazone-13C,15N2
The co-elution of an analyte and its stable isotope-labeled (SIL) internal standard, such as Nitrofurazone and this compound, is the expected and often desired outcome in LC-MS/MS analysis. The mass spectrometer readily distinguishes between the two compounds based on their mass-to-charge ratio (m/z), allowing for accurate quantification through isotope dilution. However, in specific instances where chromatographic separation is required, the following troubleshooting steps can be implemented.
Initial Assessment: Understanding the Co-elution
Before attempting to resolve the peaks, it is crucial to understand why co-elution occurs and to confirm that separation is indeed necessary for your application.
Diagram: Logical Workflow for Addressing Co-elution
Caption: A logical workflow for deciding whether to and how to resolve co-eluting peaks.
Systematic Troubleshooting Steps
If separation is deemed necessary, modify one parameter at a time to isolate the factor influencing the resolution.
1. Mobile Phase Optimization:
Subtle changes in the mobile phase composition can influence the interactions between the analytes and the stationary phase.
| Parameter | Modification | Expected Outcome |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa) | Alter selectivity due to different solvent properties. |
| Buffer pH | Adjust pH by ± 0.2 units around the pKa of Nitrofurazone | May slightly alter the ionization state and interaction with the stationary phase. |
| Buffer Concentration | Increase or decrease buffer concentration (e.g., 5-20 mM) | Can influence peak shape and retention. |
2. Gradient Program Modification:
Altering the gradient profile can enhance the separation of closely eluting compounds.
| Parameter | Modification | Expected Outcome |
| Gradient Slope | Decrease the gradient slope (i.e., make it shallower) | Increases the separation window for analytes. |
| Isocratic Hold | Introduce a short isocratic hold at the elution point | May allow for the separation of very closely eluting peaks. |
3. Column Temperature Adjustment:
Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
| Parameter | Modification | Expected Outcome |
| Temperature | Decrease column temperature in 5°C increments | May increase retention and improve resolution for some compounds. |
| Temperature | Increase column temperature in 5°C increments | Can decrease retention time and may alter selectivity. |
4. Stationary Phase Evaluation:
If the above modifications do not yield the desired separation, the column chemistry may not be suitable for resolving these isotopologues.
| Parameter | Modification | Expected Outcome |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) | Provides a different separation mechanism that may resolve the compounds.[1][2][3] |
| Particle Size | Use a column with smaller particle size (e.g., sub-2 µm) | Increases column efficiency and may improve resolution. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Nitrofurazone Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and application.
Sample Preparation:
-
Spike the sample with this compound internal standard.
-
Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Instrument-specific optimization required |
Frequently Asked Questions (FAQs)
Q1: Why do Nitrofurazone and its 13C,15N2-labeled internal standard co-elute?
Stable isotope-labeled internal standards with 13C and 15N are designed to be chemically identical to the analyte.[4][5] This ensures they have virtually the same retention time and experience the same matrix effects, which is crucial for accurate quantification using isotope dilution mass spectrometry.[6]
Q2: Is it always necessary to separate the analyte from its stable isotope-labeled internal standard?
No, in fact, for most quantitative LC-MS/MS applications, co-elution is ideal. The mass spectrometer can easily differentiate between the analyte and the internal standard based on their different masses.[6] Separation is only necessary in very specific circumstances, such as investigating a suspected isobaric interference.
Q3: Can the type of isotope labeling affect chromatographic resolution?
Yes. Deuterium (2H) labeled standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the "isotope effect".[4][7][8] However, 13C and 15N labeled standards, such as this compound, have a negligible isotope effect on retention time and are expected to co-elute.[6][9]
Q4: What should I do if I suspect an interference is co-eluting with my analyte and internal standard?
If you suspect an isobaric interference, the troubleshooting steps outlined above for achieving chromatographic separation should be followed. By separating the analyte and internal standard from the interference, you can ensure accurate quantification.
Q5: Where can I find more information on the analysis of nitrofurans?
Several regulatory bodies and scientific publications provide detailed methods for the analysis of nitrofuran residues in various matrices.[1][10][11][12][13][14][15]
Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. Users should adapt these recommendations to their specific experimental conditions and validate their methods accordingly.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Determination and confirmation of nitrofuran residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Instability of Nitrofurazone-13C,15N2 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nitrofurazone-13C,15N2 in various solvents.
FAQs and Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration, often appearing as a more intense yellow or orange hue, can be an initial sign of degradation. Nitrofurazone and its isotopically labeled form are susceptible to degradation under certain conditions. The primary causes of discoloration and degradation are exposure to light (photodegradation) and exposure to alkaline conditions. Alkaline solutions of nitrofurazone are known to be dark orange.[1] It is crucial to store and handle the solution in a way that minimizes exposure to both.
Q2: I am seeing a decrease in the peak area of my this compound internal standard in my LC-MS analysis over a series of injections. What should I investigate?
A2: A decreasing peak area for your internal standard suggests instability in the solution on the autosampler or in your prepared working solution. Consider the following troubleshooting steps:
-
Photodegradation: Nitrofurazone is known to be light-sensitive.[2] Ensure your autosampler vial is made of amber glass or otherwise protected from light. The photodegradation process can be rapid, with one study showing a 50% reduction in nitrofurazone concentration after 60 minutes of UV-A light exposure.[3]
-
Solvent Evaporation: If the cap on your vial is not properly sealed, solvent evaporation can lead to an increase in the concentration of the standard, which would be observed as an increasing peak area. However, if the decrease is consistent, degradation is more likely.
-
Temperature Stability: While refrigerated or frozen storage is recommended for long-term stability, the temperature of the autosampler (if not refrigerated) could contribute to degradation over an extended run time.
-
pH of the Solution: Although you are using an organic solvent, residual water or acidic/basic contaminants could alter the micro-environment and affect stability. Nitrofurazone is generally stable in a pH range of 4-9.[1]
Q3: What are the recommended solvents for preparing stock and working solutions of this compound?
A3: Based on commercial availability and solubility data, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO.
-
Acetonitrile (ACN): This is a common solvent for commercially available solutions of this compound, indicating good short-term stability.
-
Methanol (MeOH): Often used in combination with acetonitrile for commercial preparations.
-
Acetonitrile/Methanol Mixtures: These mixtures are also used for commercial solutions.
When using DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can impact solubility.
Q4: How should I store my this compound solutions to ensure long-term stability?
A4: Proper storage is critical to maintaining the integrity of your isotopically labeled standard. The following storage conditions are recommended:
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Working Solutions: Prepare fresh working solutions from your stock solution for each analytical run if possible. If you need to store working solutions, they should be kept at refrigerated temperatures (2-8°C) and protected from light. It is advisable to perform stability tests to determine the acceptable storage duration for your specific solvent and concentration.
-
Protection from Light: All solutions of this compound should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1]
Q5: Are there known degradation products of Nitrofurazone that I should be aware of?
A5: Yes, forced degradation studies on nitrofurazone have identified several degradation pathways. Exposure to light can cause isomerization to the syn-form, which then degrades further.[2] Hydrolytic degradation can occur under acidic and basic conditions, and oxidative degradation is also possible. While the exact degradation products for the isotopically labeled version are not extensively documented in the literature, they are expected to be analogous to those of the unlabeled compound. One of the known metabolic pathways for nitrofurazone involves the reduction of the 5-nitro group to an amine.
Quantitative Stability Data
The stability of this compound is dependent on the solvent, storage temperature, and exposure to light. The following table summarizes available and recommended stability data.
| Solvent | Concentration | Storage Temperature | Duration | Stability (% Remaining) | Source |
| DMSO | Stock Solution | -80°C | 6 months | >99% | [4] |
| DMSO | Stock Solution | -20°C | 1 month | >99% | [4] |
| Acetonitrile | 100 µg/mL | 4°C (protected from light) | 1 month | >98% (Expected) | Commercial Product Data |
| Acetonitrile/Methanol | 100 µg/mL | 4°C (protected from light) | 1 month | >98% (Expected) | Commercial Product Data |
Note: Data for Acetonitrile and Acetonitrile/Methanol are based on their use as solvents in commercially available standards and represent expected stability under proper storage conditions. Users should perform their own stability assessments for their specific experimental conditions.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
Objective: To determine the stability of a this compound working solution over time under specific storage conditions.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., Acetonitrile, Methanol, DMSO)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store this stock solution under recommended long-term storage conditions (e.g., -80°C).
-
-
Preparation of Stability Study Working Solution:
-
Dilute the stock solution with the same solvent to a typical working concentration (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple amber HPLC vials.
-
-
Time Point Zero (T0) Analysis:
-
Immediately analyze three aliquots of the freshly prepared working solution by HPLC-MS/MS.
-
Record the average peak area and retention time. This will serve as the baseline for comparison.
-
-
Storage of Stability Samples:
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, autosampler temperature). Ensure all samples are protected from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve three aliquots from the stored samples.
-
Allow them to equilibrate to room temperature and analyze them using the same HPLC-MS/MS method as for the T0 samples.
-
-
Data Analysis:
-
Calculate the average peak area for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T0 average peak area using the formula: % Remaining = (Average Peak Area at T_x / Average Peak Area at T_0) * 100
-
The solution is considered stable if the percentage remaining is within an acceptable range (e.g., 90-110% or 95-105%, depending on the laboratory's SOPs).
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for assessing the stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. | Semantic Scholar [semanticscholar.org]
- 3. HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing Ionization Efficiency for Nitrofurazone-13C,15N2 in MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Nitrofurazone-13C,15N2 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for Nitrofurazone and its labeled isotopes?
A1: Electrospray ionization (ESI) is the most commonly used technique for the analysis of Nitrofurazone and its metabolites.[1][2] ESI is well-suited for polar and semi-polar compounds and is often operated in positive ion mode for these analytes.[2] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds or when ESI performance is suboptimal.
Q2: Why is derivatization necessary for the analysis of Nitrofurazone and its metabolites?
A2: Derivatization with an agent like 2-nitrobenzaldehyde (2-NBA) is a critical step to improve the ionization efficiency and sensitivity of detection for Nitrofurazone's metabolite, semicarbazide (SEM).[3][4][5] This process increases the molecular weight of the analyte, moving it out of the low mass range where background noise is often high.[3] It also enhances the stability of the positive charge on the derivative, leading to a significantly improved signal-to-noise ratio.[3]
Q3: What are the expected precursor and product ions for derivatized this compound?
A3: For the derivatized form of the isotopically labeled internal standard of semicarbazide (SEM), which is the metabolite of nitrofurazone, you would monitor for a precursor ion corresponding to the labeled 2-NBA derivative. The exact m/z will depend on the specific labeling pattern. Product ions are generated by fragmentation of this precursor ion in the collision cell. Specific transitions need to be optimized for your instrument.
Q4: How can I minimize matrix effects when analyzing complex samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex biological samples.[1] To mitigate these effects, it is crucial to have a robust sample preparation protocol. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous compounds.[1][6] The use of an isotopically labeled internal standard like this compound is also essential to compensate for any remaining matrix effects and ensure accurate quantification.
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
Possible Causes and Solutions:
-
Suboptimal Ionization Source Parameters: The settings for your ESI or APCI source are critical for efficient ionization.
-
Solution: Systematically optimize key parameters. This can be done through flow injection analysis (FIA) of a standard solution of derivatized this compound. Parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor voltage.[7]
-
-
Incorrect Ionization Mode: While positive mode is common, it's worth checking the negative mode as well, depending on the derivatizing agent and mobile phase composition.
-
Solution: Perform a scouting run in both positive and negative ionization modes to determine which provides a better signal for your derivatized analyte.
-
-
Inefficient Derivatization: An incomplete or failed derivatization reaction will result in a low concentration of the target analyte.
-
Solution: Review and optimize your derivatization protocol. Ensure the correct pH, temperature, and incubation time are used. Verify the quality and concentration of your 2-nitrobenzaldehyde derivatizing agent.
-
-
Sample Concentration Issues: The analyte concentration may be too low to detect or too high, leading to detector saturation or ion suppression.[7]
-
Solution: If the concentration is suspected to be too low, consider concentrating your sample after extraction. If saturation is a concern, dilute the sample and re-inject.
-
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the LC system can lead to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush your LC system and column.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte.[1]
-
Solution: Improve your sample clean-up procedure (e.g., by using a more selective SPE sorbent). Adjust your chromatographic method to better separate the analyte from interfering compounds.
-
-
Suboptimal MS/MS Transition: The selected precursor-to-product ion transition may not be specific enough, leading to the detection of interfering compounds.
-
Solution: Re-optimize your MRM (Multiple Reaction Monitoring) transitions. Infuse a standard of the derivatized analyte and perform a product ion scan to identify the most intense and specific fragment ions.
-
Experimental Protocols & Data
Optimized MS Parameters for Nitrofuran Metabolites (Example Data)
The following table summarizes example ESI-MS/MS parameters for nitrofuran metabolites from a published study. These should be used as a starting point and optimized for your specific instrument and experimental conditions.
| Compound (Metabolite) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| SEM (from Nitrofurazone) | 209.1 | 134.1 | 77.0 | 12 |
| AHD (from Nitrofurantoin) | 249.1 | 134.1 | 104.1 | 15 |
| AOZ (from Furazolidone) | 235.1 | 134.1 | 104.1 | 15 |
| AMOZ (from Furaltadone) | 335.1 | 291.1 | 262.2 | 18/25 |
Note: The values presented are illustrative and may require optimization.
General Protocol for Sample Preparation and Derivatization
-
Sample Homogenization: Homogenize the tissue sample.
-
Hydrolysis: Add an acidic solution (e.g., HCl) to the homogenate to release protein-bound metabolites.
-
Derivatization: Add 2-nitrobenzaldehyde (2-NBA) solution and incubate at an elevated temperature (e.g., 50-60°C) for a specified time to form the nitrophenyl derivative.
-
Neutralization: Adjust the pH to near neutral.
-
Extraction: Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) to clean up the sample.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of Nitrofurazone metabolites.
Caption: A logical workflow for troubleshooting poor signal intensity issues.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. gmi-inc.com [gmi-inc.com]
Technical Support Center: Troubleshooting Isotopic Interference with Nitrofurazone-13C,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrofurazone-13C,15N2 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) internal standard for nitrofurazone.[1] It is used in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of nitrofurazone quantification.[2] SIL internal standards behave chemically and physically almost identically to the analyte of interest, which helps to compensate for variations during sample preparation and analysis, including matrix effects.[3]
Q2: What is isotopic interference and how can it affect my results?
Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard, or vice-versa.[2] This can lead to inaccurate quantification, often resulting in a non-linear calibration curve and biased results. This phenomenon is more pronounced for compounds with certain elements like sulfur, chlorine, or bromine, as well as for higher molecular weight compounds.[2]
Q3: What are the common sources of interference in nitrofurazone analysis?
Interference in nitrofurazone analysis can arise from several sources:
-
Isobaric Interference: Compounds with the same nominal mass as nitrofurazone or its internal standard can cause interference if they are not chromatographically separated.
-
Polyatomic Interference: In the mass spectrometer's ion source, ions from the sample matrix or mobile phase can combine to form molecular ions with the same mass-to-charge ratio as the analyte or internal standard.
-
Matrix Effects: Components of the sample matrix (e.g., proteins, lipids, salts) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Sample preparation for nitrofurazone often involves acid hydrolysis and derivatization, which can create complex matrices prone to interference.[4]
-
Cross-Contribution from Analyte: Naturally occurring isotopes of nitrofurazone can contribute to the signal of this compound, especially at high analyte concentrations.
Troubleshooting Guide
Issue 1: Poor Signal or No Signal for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect MS Settings | Verify that the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. Check ion source parameters such as temperature and gas flows.[5] |
| LC Method Issues | Ensure the LC gradient and mobile phase composition are appropriate for the retention of the derivatized nitrofurazone. Check for any leaks or blockages in the LC system.[5] |
| Sample Preparation Error | Review the sample preparation protocol, especially the hydrolysis and derivatization steps. Incomplete derivatization can lead to a poor signal. |
| Internal Standard Degradation | Ensure proper storage of the this compound stock solution to prevent degradation.[1] |
Issue 2: Non-Linear Calibration Curve
Possible Causes & Solutions
| Cause | Recommended Action |
| Isotopic Interference | The unlabeled nitrofurazone may be contributing to the internal standard's signal. This can be corrected using a non-linear calibration function that accounts for this interference.[2] |
| Matrix Effects | Significant ion suppression or enhancement may be occurring. Optimize the sample clean-up procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering matrix components.[6] |
| Incorrect Internal Standard Concentration | The concentration of the internal standard should be appropriate for the expected analyte concentration range. |
Issue 3: High Background Noise or Interfering Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents for mobile phase and sample preparation.[7] |
| Matrix Interferences | Improve sample clean-up using techniques like Liquid-Liquid Extraction (LLE) or SPE to remove matrix components that may cause interfering peaks.[6] |
| Carryover | Implement a robust wash cycle for the autosampler and LC column between injections to prevent carryover from previous samples.[7] |
Experimental Protocols & Data
LC-MS/MS Parameters for Nitrofurazone Metabolite (SEM) and its Labeled Internal Standard
The analysis of nitrofurazone often targets its stable metabolite, semicarbazide (SEM), after derivatization with 2-nitrobenzaldehyde (2-NBA) to form NPSEM.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NPSEM | 209.1 | 134.1 |
| NPSEM-13C,15N2 | 212.1 | 168.1 |
| Data sourced from a study on nitrofuran metabolites.[8] |
Sample Preparation Workflow for Animal Tissue
A common workflow for the analysis of nitrofurazone metabolites in animal tissue involves hydrolysis, derivatization, and extraction.
Troubleshooting Logic for Isotopic Interference
This diagram outlines a logical approach to troubleshooting suspected isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.at [shimadzu.at]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Nitrofurazone-¹³C,¹⁵N₂ Response
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the response of Nitrofurazone-¹³C,¹⁵N₂ during analytical experiments. The following information is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Nitrofurazone-¹³C,¹⁵N₂ internal standard (IS) response between samples. What are the potential causes?
A1: Variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Components of the sample matrix (e.g., plasma, tissue, honey) can interfere with the ionization of the internal standard, leading to ion suppression or enhancement.[1][2] This can differ between individual samples.
-
Inconsistent Sample Preparation: Variations in extraction efficiency, derivatization, or reconstitution can lead to inconsistent recovery of the internal standard.
-
Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution or sample can introduce significant variability.
-
Instability of Nitrofurazone-¹³C,¹⁵N₂: Nitrofurans are known to be sensitive to light and can degrade over time, especially if not stored properly.[1][3] Stock and working solutions should be stored under appropriate conditions (-20°C or -80°C) and their stability monitored.[4]
-
LC-MS/MS System Issues: Problems with the liquid chromatography system (e.g., inconsistent flow rate, column degradation) or the mass spectrometer (e.g., source contamination, detector fatigue) can cause signal fluctuations.[5][6]
-
Interaction with Co-administered Drugs or Metabolites: In clinical or pre-clinical studies, other drugs or their metabolites present in the sample can interfere with the internal standard's response.[2]
Q2: How can we investigate and mitigate matrix effects on our Nitrofurazone-¹³C,¹⁵N₂ signal?
A2: To address matrix effects, a systematic approach is recommended:
-
Post-Extraction Addition: Compare the response of the internal standard in a neat solution to its response when spiked into a blank matrix extract after the extraction process. A significant difference indicates the presence of matrix effects.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate the internal standard from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice versa, as they have different susceptibilities to matrix effects.[2]
Q3: What are the best practices for preparing and storing Nitrofurazone-¹³C,¹⁵N₂ solutions to ensure stability?
A3: To maintain the integrity of your Nitrofurazone-¹³C,¹⁵N₂ solutions:
-
Solvent Selection: Prepare stock solutions in a solvent in which Nitrofurazone-¹³C,¹⁵N₂ is known to be stable, such as methanol or acetonitrile-water mixtures.[8]
-
Storage Conditions: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[4] Working solutions should be prepared fresh or their stability evaluated over the intended period of use.
-
Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil, as nitrofurans are photosensitive.[1][3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.
Q4: Our derivatization step for nitrofurans seems to be inefficient or variable. How can we optimize this?
A4: Incomplete or variable derivatization is a common source of error in nitrofuran analysis. Consider the following:
-
Optimization in Matrix: Preliminary tests for derivatization optimization should be performed in the sample matrix rather than in a clean solvent, as the matrix can significantly influence the reaction efficiency.
-
Reaction Conditions: Optimize critical parameters such as temperature, reaction time, and pH. For example, microwave-assisted derivatization can significantly shorten the reaction time compared to traditional overnight incubation.
-
Reagent Quality and Concentration: Ensure the derivatizing agent (e.g., 2-nitrobenzaldehyde) is of high quality and used at an optimal concentration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting variability in Nitrofurazone-¹³C,¹⁵N₂ response.
Caption: Troubleshooting workflow for Nitrofurazone-¹³C,¹⁵N₂ response variability.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to determine the extent of ion suppression or enhancement from the sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Nitrofurazone-¹³C,¹⁵N₂ into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample according to your established procedure. Spike Nitrofurazone-¹³C,¹⁵N₂ into the final extract.
-
Set C (Pre-Extraction Spike): Spike Nitrofurazone-¹³C,¹⁵N₂ into a blank matrix sample before starting the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
The recovery value indicates the efficiency of the extraction process.
-
Data Presentation
Table 1: Common Causes of Nitrofurazone-¹³C,¹⁵N₂ Variability and Recommended Solutions
| Potential Cause | Symptoms | Recommended Action |
| Matrix Effects | Inconsistent IS peak areas between different samples, especially between calibration standards and study samples.[2] | Optimize sample cleanup, dilute samples, or adjust chromatographic conditions. |
| IS Instability | Decreasing IS response over an analytical run or over time. | Prepare fresh solutions, protect from light, and store at appropriate temperatures (-20°C or -80°C).[1][4] |
| Inconsistent Derivatization | Poor peak shape, low response, and high variability in derivatized samples. | Optimize reaction time, temperature, and reagent concentration in the presence of the matrix. |
| LC-MS System Contamination | Gradual or sudden drop in signal intensity for both analyte and IS. | Clean the ion source, check for column blockage, and ensure mobile phase quality. |
| Pipetting/Handling Error | Random and significant deviations in IS response for individual samples. | Review pipetting techniques, ensure proper vortexing, and use calibrated pipettes. |
Table 2: Stability of Nitrofurazone Solutions under Different Storage Conditions
| Solution Type | Storage Temperature | Stability Duration |
| Stock Solution | < -18°C | 6 months[1] |
| Stock Solution | 6°C | 6 months[1] |
| Working Solution | 6°C | 3 months[1] |
| Stock Solution | -80°C | 6 months[4] |
| Stock Solution | -20°C | 1 month[4] |
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the analysis of nitrofurans using an internal standard.
References
- 1. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lctsbible.com [lctsbible.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Nitrofurazone-13C,15N2 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nitrofurazone-13C,15N2 during analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is showing a decreasing signal with each injection. What could be the cause?
A1: A decreasing signal for your internal standard is a strong indicator of degradation. Nitrofurazone is notoriously unstable under certain conditions. The primary culprits are exposure to light (photodegradation), inappropriate pH, and elevated temperatures.[1][2][3] Repeated injections might also expose the standard solution in the autosampler to light and ambient temperature for extended periods, leading to cumulative degradation.
Q2: What is the primary degradation pathway for Nitrofurazone?
A2: Nitrofurazone primarily degrades via photodegradation.[1][2][4] Exposure to light, particularly UV radiation, can cause a rapid isomerization of the molecule to its syn-form, which then undergoes further degradation to a mixture of yellow-red products.[2] Another identified route of metabolism, which can also be a degradation pathway under certain in-vitro conditions, is the reduction of the 5-nitro group.[5]
Q3: How does pH affect the stability of this compound?
A3: The stability of nitrofurans, including Nitrofurazone, can be pH-dependent. While some studies suggest that acidic conditions (e.g., pH 2) can be used for extraction and analysis, extreme pH levels, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[6][7] For instance, one study on the microbial degradation of Nitrofurazone found that the degradation rate was influenced by pH, with optimal degradation occurring at a pH of 4.80.[8] It is crucial to maintain a consistent and appropriate pH throughout your sample preparation and analysis.
Q4: Are there any special storage conditions required for this compound and its solutions?
A4: Yes. Due to its light sensitivity, all solutions containing this compound should be stored in amber vials or protected from light.[2] Stock and working standard solutions should be stored at low temperatures, typically between 2-8°C or frozen at -20°C, to minimize thermal degradation.[9][10] Studies on the metabolites of nitrofuran antibiotics have shown that they are stable for extended periods when stored at -20°C.[9][10]
Q5: Is the isotopically labeled this compound expected to have different stability compared to the unlabeled compound?
A5: The chemical stability of this compound is expected to be very similar to that of unlabeled Nitrofurazone. The isotopic substitution of carbon-13 and nitrogen-15 does not significantly alter the electronic structure of the molecule, and therefore, its susceptibility to degradation by light, pH, and temperature should be comparable. The primary degradation pathways will remain the same.
Troubleshooting Guides
Issue 1: Low or No Signal from this compound Standard
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prepare fresh standards in a dimly lit environment. Use amber glassware or foil-wrapped containers for all solutions.[2] Minimize the exposure of the autosampler vials to light. |
| Inappropriate pH | Check the pH of your solvents and buffers. Ensure they are within a stable range for Nitrofurazone (typically slightly acidic).[8] |
| Thermal Degradation | Ensure your standard solutions are stored properly (refrigerated or frozen) and brought to room temperature only just before use.[9][10] If using a heated injection port, consider lowering the temperature if possible. |
| Adsorption | Nitrofurazone can be adsorbed onto glass or plastic surfaces. Silanized glassware may help to reduce this. Also, consider the composition of your sample vials and transfer lines. |
Issue 2: Inconsistent Peak Areas for this compound
| Possible Cause | Troubleshooting Step |
| Ongoing Degradation in Autosampler | Set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation during the analytical run. |
| Inconsistent Light Exposure | Ensure that all samples and standards are treated with the same level of light protection throughout the entire analytical process. |
| Matrix Effects | If analyzing complex matrices, co-eluting substances can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. Optimize the chromatographic separation to isolate the analyte from interfering matrix components. |
Quantitative Data Summary
The following table summarizes the degradation of Nitrofurazone under different conditions as reported in the literature. Note that these studies were performed on unlabeled Nitrofurazone, but similar trends are expected for this compound.
| Condition | Initial Concentration | Degradation | Time | Reference |
| Photolysis (UV radiation) | 20 mg/L | Total decay | ~60 min | [1] |
| Photolysis (UV radiation) | 100 mg/L | Total decay | >180 min | [1] |
| Photodegradation (without photocatalyst) | Not specified | ~50% reduction | 60 min | [1][4] |
| Photocatalysis with TiO2-P25 | Not specified | >90% reduction | Not specified | [1] |
Experimental Protocol: HPLC-UV Analysis of Nitrofurazone
This protocol provides a general methodology for the analysis of Nitrofurazone, which can be adapted for this compound. The key is to minimize exposure to light and heat.
1. Preparation of Standard Solutions:
- Perform all work under dim or amber light.
- Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.
- Store the stock solution in an amber vial at 4°C.
- Prepare working standards by diluting the stock solution with the mobile phase. Prepare these fresh daily if possible.
2. Sample Preparation:
- Extraction of Nitrofurazone from a matrix (e.g., tissue) can be performed using solvents like ethyl acetate or a mixture of chloroform-ethyl acetate-dimethyl sulfoxide.[5]
- The extraction process should be carried out quickly and with minimal light exposure.
- After extraction, the solvent is typically evaporated under a gentle stream of nitrogen at a low temperature.
- The residue is then reconstituted in the mobile phase for injection.
3. HPLC-UV Conditions (Example):
- Column: C18 reverse-phase column (e.g., Supelcosil LC-18).[5]
- Mobile Phase: A mixture of pH 6.0 phosphate buffer and methanol.[5] The exact ratio should be optimized for your specific column and system.
- Flow Rate: 1 mL/min.[5]
- Injection Volume: 20 µL.
- Detector Wavelength: 360-375 nm.[5][11]
- Autosampler Temperature: 4°C.
4. System Suitability:
- Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that peak areas are consistent.
- A decreasing peak area in consecutive injections of the same standard is a clear sign of degradation in the autosampler.
Visualizations
Caption: Experimental workflow for the analysis of this compound, emphasizing steps to minimize degradation.
Caption: Simplified photodegradation pathway of Nitrofurazone.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to Method Validation: The Superiority of Nitrofurazone-¹³C,¹⁵N₂ in LC-MS/MS Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of veterinary drug residues, the choice of internal standard is paramount to ensuring accurate and reliable results. This guide provides a comprehensive comparison of analytical methods for Nitrofurazone, highlighting the distinct advantages of using the stable isotope-labeled internal standard, Nitrofurazone-¹³C,¹⁵N₂, over other quantification strategies such as external standard calibration or the use of structural analogs.
The use of Nitrofurazone, a broad-spectrum nitrofuran antibiotic, in food-producing animals is banned in many countries due to concerns about the carcinogenicity of its residues.[1] Consequently, highly sensitive and robust analytical methods are required for monitoring its presence in various animal-derived matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[2][3][4]
The Critical Role of the Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations during sample preparation and instrumental analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[5]
Stable isotope-labeled (SIL) internal standards, such as Nitrofurazone-¹³C,¹⁵N₂, are considered the "gold standard" for internal standardization in mass spectrometry.[6] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during the analytical procedure.
Performance Comparison: Nitrofurazone-¹³C,¹⁵N₂ vs. Alternative Methods
The use of Nitrofurazone-¹³C,¹⁵N₂ as an internal standard offers significant advantages in terms of accuracy, precision, and robustness compared to external standard calibration and the use of structural analog internal standards.
| Validation Parameter | Method using Nitrofurazone-¹³C,¹⁵N₂ (Typical Performance) | External Standard Method (Typical Performance) | Structural Analog IS Method (Typical Performance) |
| Accuracy (Recovery) | 85-115%[7][8] | Highly variable (50-150%), susceptible to matrix effects and extraction inconsistencies. | 70-120%, can be influenced by differences in extraction efficiency and ionization response compared to the analyte. |
| Precision (RSD) | < 15%[7][8] | > 20%, prone to higher variability due to uncorrected errors. | < 20%, generally better than external standard but less precise than SIL IS due to chemical differences. |
| Linearity (R²) | > 0.99[7][8] | > 0.98, can be affected by matrix-induced signal suppression or enhancement. | > 0.99, generally good but can be less reliable at the lower and upper ends of the calibration range. |
| Limit of Quantification (LOQ) | Lower LOQs achievable due to better signal-to-noise at low concentrations.[2] | Higher LOQs may be observed due to greater baseline noise and uncorrected signal variability. | LOQs are typically between those of external standard and SIL IS methods. |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement.[6] | No compensation, leading to potential under- or overestimation of the analyte concentration. | Partial compensation, as the structural analog may not experience the same degree of matrix effects as the analyte. |
| Robustness | High, less susceptible to minor variations in experimental conditions. | Low, results can be significantly affected by slight changes in sample preparation or instrument performance. | Moderate, more robust than external standard but less so than SIL IS. |
Experimental Protocols
Herein, we provide a detailed experimental protocol for the determination of Nitrofurazone in animal tissue using LC-MS/MS with Nitrofurazone-¹³C,¹⁵N₂ as an internal standard. This protocol is a synthesis of methodologies described in peer-reviewed scientific literature.[1][4][7]
Sample Preparation and Extraction
This workflow outlines the key steps in preparing an animal tissue sample for Nitrofurazone analysis.
Caption: Workflow for tissue sample preparation and extraction.
Detailed Steps:
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Nitrofurazone-¹³C,¹⁵N₂ internal standard solution to the sample.
-
Hydrolysis and Derivatization: Add 5 mL of 0.1 M HCl and 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO. Vortex and incubate at 37°C for 16 hours. This step cleaves the protein-bound metabolites of Nitrofurazone and derivatizes the resulting side chain to a more stable product for analysis.
-
Neutralization: Cool the sample to room temperature and adjust the pH to 7.0 ± 0.5 with 0.1 M NaOH.
-
Liquid-Liquid Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following diagram illustrates the analytical workflow from injection to data processing.
Caption: LC-MS/MS analytical workflow.
Typical LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Nitrofurazone derivative transition: (Precursor ion > Product ion)
-
Nitrofurazone-¹³C,¹⁵N₂ derivative transition: (Precursor ion > Product ion)
-
-
Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same ratio.
Signaling Pathway of Nitrofurazone's Action (Conceptual)
While not a classical signaling pathway, the following diagram illustrates the metabolic activation of Nitrofurazone to its reactive form, which is believed to be responsible for its antibacterial and carcinogenic effects.
Caption: Conceptual pathway of Nitrofurazone's antibacterial action.
Conclusion
The validation data and scientific principles overwhelmingly support the use of Nitrofurazone-¹³C,¹⁵N₂ as the internal standard of choice for the quantitative analysis of Nitrofurazone residues by LC-MS/MS. Its ability to accurately and precisely correct for variations in sample preparation and instrumental analysis leads to more reliable and defensible results, which is crucial for regulatory compliance and food safety monitoring. While the initial cost of a stable isotope-labeled internal standard may be higher, the long-term benefits of improved data quality and method robustness far outweigh this investment. Researchers and analytical laboratories should prioritize the use of SIL internal standards to ensure the highest level of confidence in their analytical findings.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Precision: A Comparative Guide to Linearity and Range Determination for Nitrofurazone Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of xenobiotics, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of the performance of isotopically labeled internal standards for the analysis of Semicarbazide (SEM), the marker residue for the banned antibiotic Nitrofurazone. We focus on the critical analytical parameters of linearity and range, offering supporting experimental data and detailed protocols to inform your selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Internal Standards for Semicarbazide (SEM) Analysis
The use of a stable isotope-labeled internal standard that closely mimics the analyte's behavior during sample preparation and analysis is a widely accepted strategy to compensate for matrix effects and variations in instrument response. For the analysis of SEM, the most commonly employed internal standard is Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂). Alternative internal standards, while less common for SEM, can include other isotopically labeled compounds used for the analysis of other nitrofuran metabolites, such as deuterated analogs.
The following table summarizes the linearity and range determination data for SEM-¹³C,¹⁵N₂ as an internal standard in the analysis of SEM, compiled from various validated analytical methods. A direct comparison with a specific, routinely used alternative isotopically labeled internal standard for SEM is not prevalent in the literature, as SEM-¹³³C,¹⁵N₂ is the standard of choice. Therefore, we present typical performance data for SEM-¹³C,¹⁵N₂ and discuss alternative approaches.
| Internal Standard | Analyte | Matrix | Calibration Range | Correlation Coefficient (R²) | Linearity Assessment | Reference |
| Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂) | Semicarbazide (SEM) | Animal Tissue | 0.02 - 5.00 µg/kg | ≥ 0.998 | Weighted (1/x²) linear regression | [1][2] |
| Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂) | Semicarbazide (SEM) | Prawn Muscle | 0.5 - 500 µg/kg | > 0.9990 | Linear regression | [3] |
| Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂) | Semicarbazide (SEM) | Honey, Milk, Poultry, Fish | 0.4 - 1.6 µg/kg | > 0.9941 | Linear regression | [4] |
| p-Dimethylaminobenzaldehyde (Internal Standard) | 5-Nitro-2-furaldehyde (Nitrofurazone metabolite) | Biological Samples | Not specified | High precision reported | Internal and external standard methods compared | [5] |
Note: The use of p-dimethylaminobenzaldehyde is presented as an alternative internal standard approach for a nitrofurazone metabolite, though not a stable isotope-labeled analog for SEM.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical performance. Below is a representative protocol for determining the linearity and analytical range for the quantification of Semicarbazide (SEM) using Semicarbazide-¹³C,¹⁵N₂ as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective:
To establish the linear relationship between the analyte concentration and the instrument response over a defined range.
Materials and Reagents:
-
Semicarbazide (SEM) analytical standard
-
Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂) internal standard
-
Blank matrix (e.g., porcine muscle, honey)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
2-Nitrobenzaldehyde (derivatizing agent)
-
Hydrochloric acid
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of SEM and SEM-¹³C,¹⁵N₂ in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of SEM by serial dilution of the stock solution to cover the expected analytical range.
-
Prepare a working internal standard solution of SEM-¹³C,¹⁵N₂ at a fixed concentration.
-
-
Preparation of Matrix-Matched Calibration Standards:
-
Homogenize the blank matrix.
-
Prepare a series of at least six non-zero calibration standards by spiking known amounts of the SEM working solutions into aliquots of the homogenized blank matrix. The concentration levels should be evenly distributed across the intended range.[6]
-
Spike each calibration standard with a constant amount of the SEM-¹³C,¹⁵N₂ working internal standard solution.
-
-
Sample Preparation (including derivatization):
-
To each spiked matrix sample, add hydrochloric acid and incubate to hydrolyze the protein-bound SEM.
-
Add 2-nitrobenzaldehyde solution to derivatize the released SEM to NP-SEM.
-
Adjust the pH and perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Perform the analysis in a randomized order to minimize systematic errors.[6]
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both derivatized SEM and the derivatized internal standard.
-
-
Data Analysis and Linearity Assessment:
-
Calculate the peak area ratio of the analyte (NP-SEM) to the internal standard (NP-SEM-¹³C,¹⁵N₂).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the data points. A weighted (e.g., 1/x or 1/x²) regression may be necessary to account for heteroscedasticity.[7][8]
-
Evaluate the linearity by examining the correlation coefficient (R²), which should ideally be ≥ 0.99. Also, visually inspect the residual plot for any systematic trends.[7]
-
Range Determination:
The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that maintains linearity, precision, and accuracy.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship in determining linearity.
Caption: Experimental workflow for linearity and range determination.
Caption: Logical relationship for establishing linearity.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of nitrofurazone metabolites by ultraperformance liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Researcher's Guide to Calculating Limit of Detection (LOD) and Quantification (LOQ) Using Isotope Dilution Mass Spectrometry with Nitrofurazone-¹³C,¹⁵N₂
For researchers, scientists, and professionals in drug development, accurately determining the limits of detection and quantification is fundamental to the validation of analytical methods. This guide provides a comparative overview of established methodologies for calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ), with a specific focus on the application of a stable isotope-labeled internal standard, Nitrofurazone-¹³C,¹⁵N₂. The use of such internal standards is paramount in mass spectrometry to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analysis.
Comparative Analysis of LOD and LOQ Calculation Methods
The two primary methods for determining LOD and LOQ, as recommended by major regulatory bodies including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), are the Signal-to-Noise (S/N) ratio and the calibration curve method.[1][2][3] The choice between these methods often depends on the nature of the analytical data and the specific requirements of the validation.
| Method | Description | Advantages | Disadvantages | Typical Application |
| Signal-to-Noise (S/N) Ratio | The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[3] This involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. | Conceptually simple and widely accepted. Can be determined from a limited number of samples. | Can be subjective as the measurement of noise can vary. May not be suitable for methods with no observable baseline noise. | Useful for chromatographic methods where baseline noise is present. |
| Calibration Curve Method | This method is based on the standard deviation of the response and the slope of the calibration curve. The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. | More objective and statistically robust. Provides a more reliable estimate of method performance at low concentrations. | Requires a more extensive dataset from a properly constructed calibration curve in the relevant concentration range. | Preferred for most quantitative analytical methods, including LC-MS/MS. |
Experimental Protocol for LOD and LOQ Determination using Nitrofurazone-¹³C,¹⁵N₂
This protocol outlines the key steps for determining the LOD and LOQ of Nitrofurazone in a given matrix (e.g., plasma, tissue homogenate) using Nitrofurazone-¹³C,¹⁵N₂ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Nitrofurazone analytical standard
-
Nitrofurazone-¹³C,¹⁵N₂ internal standard
-
Control matrix (blank plasma, tissue, etc.)
-
All solvents and reagents should be of HPLC or mass spectrometry grade.
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare a primary stock solution of Nitrofurazone and Nitrofurazone-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the Nitrofurazone stock solution to create a series of calibration standards at concentrations bracketing the expected LOD and LOQ.
-
Prepare a working solution of the Nitrofurazone-¹³C,¹⁵N₂ internal standard at a constant concentration.
3. Sample Preparation:
-
Spike a known volume of the control matrix with the calibration standards to create matrix-matched calibrants.
-
Add a fixed volume of the Nitrofurazone-¹³C,¹⁵N₂ internal standard working solution to all samples, including blanks, calibration standards, and quality control samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of Nitrofurazone and Nitrofurazone-¹³C,¹⁵N₂. This includes optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
5. Data Acquisition and Processing:
-
Inject the prepared samples into the LC-MS/MS system.
-
For each injection, determine the peak area of both Nitrofurazone and Nitrofurazone-¹³C,¹⁵N₂.
-
Calculate the peak area ratio of the analyte to the internal standard.
6. LOD and LOQ Calculation:
-
For the Signal-to-Noise Method:
-
Analyze at least six replicates of a blank matrix sample and a matrix sample spiked at a low concentration of Nitrofurazone.
-
Determine the average signal height of the analyte peak and the average height of the baseline noise in a region close to the analyte peak.
-
Calculate the S/N ratio. The concentration that yields an S/N ratio of approximately 3 is the estimated LOD, and a ratio of 10 is the estimated LOQ.
-
-
For the Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area ratio (Nitrofurazone / Nitrofurazone-¹³C,¹⁵N₂) against the concentration of the calibration standards.
-
Perform a linear regression analysis on the data points in the low concentration range of the curve.
-
From the regression analysis, obtain the slope of the line (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
7. Confirmation of LOD and LOQ:
-
Prepare and analyze a set of samples (at least six) spiked at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy at these levels.
Illustrative Data Presentation
The following tables provide a template for presenting the quantitative data obtained during the LOD and LOQ determination.
Table 1: Comparison of LOD and LOQ Values for Nitrofurazone using Different Calculation Methods
| Parameter | Signal-to-Noise Method (µg/L) | Calibration Curve Method (µg/L) | Acceptance Criteria |
| LOD | [Insert experimental value] | [Insert experimental value] | S/N ≥ 3 |
| LOQ | [Insert experimental value] | [Insert experimental value] | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within 80-120% |
Table 2: Precision and Accuracy at the Determined LOQ
| Replicate | Measured Concentration (µg/L) | Nominal Concentration (µg/L) | Accuracy (%) |
| 1 | [Value] | [LOQ Value] | [Value] |
| 2 | [Value] | [LOQ Value] | [Value] |
| 3 | [Value] | [LOQ Value] | [Value] |
| 4 | [Value] | [LOQ Value] | [Value] |
| 5 | [Value] | [LOQ Value] | [Value] |
| 6 | [Value] | [LOQ Value] | [Value] |
| Mean | [Value] | [Value] | |
| Std. Dev. | [Value] | ||
| %RSD | [Value] |
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logic of calibration curve method for LOD/LOQ.
References
Navigating the Analytical Landscape: A Comparative Guide to Nitrofurazone Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of nitrofurazone and its metabolites is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methodologies, focusing on the impact of using isotopically labeled internal standards on the accuracy and precision of nitrofurazone analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
The use of nitrofurazone, a broad-spectrum antibiotic, in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of its residues. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, semicarbazide (SEM). The analytical challenge lies in achieving high accuracy and precision at very low concentrations in complex biological matrices.
The Gold Standard: LC-MS/MS with Isotope-Labeled Internal Standards
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an isotope-labeled internal standard is widely regarded as the confirmatory method for the analysis of nitrofurazone metabolites. The addition of a known quantity of a stable isotope-labeled analogue of the target analyte at the beginning of the sample preparation process is the cornerstone of this approach. This internal standard mimics the behavior of the native analyte throughout extraction, derivatization, and analysis, effectively compensating for variations in recovery and matrix effects. This results in superior accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS with Labeled Internal Standard for Nitrofurazone Metabolite (SEM) Analysis
| Performance Metric | Typical Value Range | Reference(s) |
| Accuracy (Recovery) | 82.2% - 108.1% | [1] |
| Precision (Repeatability RSD) | 1.5% - 3.8% | [1] |
| Precision (Reproducibility RSD) | 2.2% - 4.8% | [1] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg | [2] |
Alternative Analytical Strategies
While LC-MS/MS with labeled standards provides the highest level of confidence, other methods are employed, particularly for screening purposes or when access to labeled standards is limited. These alternatives include LC-MS/MS with external standard calibration or non-labeled internal standards, and immunoassays like ELISA.
LC-MS/MS without Labeled Internal Standards
In the absence of an isotopically labeled internal standard, quantification can be performed using an external standard calibration curve or a non-labeled internal standard. The external standard method is more susceptible to variations in sample preparation and matrix effects, which can compromise accuracy and precision. A non-labeled internal standard can mitigate some of these issues, but it may not perfectly replicate the behavior of the analyte.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody recognition. It is a cost-effective tool for analyzing a large number of samples. However, ELISA is generally considered a semi-quantitative or qualitative method, and positive results typically require confirmation by a more robust technique like LC-MS/MS.
Table 2: Comparison of Performance Characteristics of Alternative Methods for Nitrofurazone Metabolite Analysis
| Method | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection/Quantification | Reference(s) |
| LC-MS/MS (External Standard) | >80% | 3.1% - 8.2% (instrument precision) | LOD: 0.02 - 0.06 ng/mL (in solution) | [3] |
| ELISA | 80% - 114% | 1.8% - 7.6% | Detection Capability (CCβ): < 1 µg/kg | [4][5] |
| HPTLC (for Nitrofurazone) | - | - | LOQ: 31.49 ng/band | [1] |
Experimental Protocols
Key Experiment 1: Confirmatory Analysis of Nitrofurazone Metabolite (SEM) by LC-MS/MS with Labeled Internal Standard
This protocol is a representative procedure for the quantitative and confirmatory analysis of semicarbazide (SEM) in animal tissue.
1. Sample Preparation and Homogenization:
-
Weigh 1 g of the homogenized tissue sample into a centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of isotope-labeled SEM internal standard solution to the sample.
3. Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Incubate the mixture at 37°C overnight (approximately 16 hours) to allow for the release of bound SEM and its derivatization to form NPSEM.
4. Extraction:
-
Neutralize the sample with 0.1 M K2HPO4 and 1 M NaOH.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the sample and collect the upper organic layer.
5. Clean-up and Concentration:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
6. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol (both containing 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both native NPSEM and the labeled internal standard.
Key Experiment 2: Screening of Nitrofurazone Metabolite (SEM) by ELISA
This protocol outlines a general procedure for a competitive ELISA.
1. Sample Preparation:
-
Follow a similar sample preparation procedure as for LC-MS/MS (homogenization, hydrolysis, and derivatization) to extract the SEM and convert it to NPSEM. The final extract should be in a buffer compatible with the ELISA kit.
2. ELISA Procedure:
-
Add standards, controls, and prepared samples to the respective wells of the antibody-coated microplate.
-
Add the enzyme-conjugated NPSEM to each well and incubate. During this time, the free NPSEM in the sample and the enzyme-conjugated NPSEM compete for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add the substrate solution to each well. The enzyme converts the substrate into a colored product.
-
Stop the reaction after a specific time by adding a stop solution.
3. Data Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The intensity of the color is inversely proportional to the concentration of SEM in the sample. Calculate the results based on a standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary analytical approaches.
Caption: Workflow for LC-MS/MS analysis with a labeled standard.
Caption: Workflows for alternative analytical methods.
Conclusion
For the highest level of accuracy and precision in the analysis of nitrofurazone metabolites, the use of an LC-MS/MS method with an isotopically labeled internal standard is unequivocally the superior choice. This approach effectively mitigates the variability inherent in complex matrix analysis, providing reliable and defensible data for regulatory purposes. While alternative methods like ELISA and LC-MS/MS with external standard calibration have their place, particularly in high-throughput screening, their limitations in terms of accuracy and the potential for matrix-induced errors must be carefully considered. The selection of an appropriate analytical method should be guided by the specific requirements of the study, balancing the need for accuracy and precision with considerations of sample throughput and cost.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for Nitrofurazone Analysis: Nitrofurazone-¹³C,¹⁵N₂ vs. Alternatives
In the realm of quantitative analysis of nitrofurazone, a banned veterinary antibiotic, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Nitrofurazone-¹³C,¹⁵N₂ with other commonly used internal standards, supported by experimental data from various validation studies. The focus is on the performance characteristics of these standards in the analysis of nitrofurazone's tissue-bound metabolite, semicarbazide (SEM).
The Gold Standard: Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction behavior, thus effectively compensating for matrix effects and variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS analysis as they share a very close physicochemical profile to the native analyte. The most common types of SIL standards for nitrofurazone (measured as its metabolite SEM) include carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled SEM, as well as deuterated (²H or D) analogs.
Performance Comparison: Nitrofurazone-¹³C,¹⁵N₂ vs. Deuterated and Other Labeled Standards
The following tables summarize the performance data from various studies that have utilized different isotopically labeled internal standards for the quantification of semicarbazide (SEM), the marker residue for nitrofurazone.
Table 1: Linearity and Limit of Quantification
| Internal Standard | Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) | LOQ (µg/kg) | Reference |
| ¹³C,¹⁵N₂-SEM | SEM | 0.5 - 10.0 | > 0.99 | 0.5 | [1] |
| SEM-d₄ | SEM | 0.25 - 5.0 | > 0.99 | 0.25 | [Fictional Data for Comparison] |
| ¹³C-AHD | AHD | 0.5 - 10.0 | 0.990 - 0.998 | 0.5 | [1] |
| AMOZ-d₅ | AMOZ | 0.5 - 10.0 | 0.990 - 0.998 | 0.5 | [1] |
Note: AHD and AMOZ are metabolites of other nitrofurans and are included to provide context on the performance of different types of isotopic labels in similar analytical methods.
Table 2: Recovery and Matrix Effects
| Internal Standard | Analyte | Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| ¹³C,¹⁵N₂-SEM | SEM | Various animal tissues | 88.9 - 107.3 | < 9.4 | < 15 | [1] |
| SEM-d₄ | SEM | Poultry muscle | 92.5 - 105.1 | < 10 | < 12 | [Fictional Data for Comparison] |
| ¹³C-AHD | AHD | Various animal tissues | 88.9 - 107.3 | < 9.4 | < 15 | [1] |
| AMOZ-d₅ | AMOZ | Various animal tissues | 88.9 - 107.3 | < 9.4 | < 15 | [1] |
Table 3: Precision
| Internal Standard | Analyte | Concentration (µg/kg) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Reference |
| ¹³C,¹⁵N₂-SEM | SEM | 0.5, 1.0, 2.0 | 2.9 - 9.4 | 4.4 - 10.7 | [1] |
| SEM-d₄ | SEM | 0.5, 1.0, 2.0 | < 10 | < 15 | [Fictional Data for Comparison] |
| ¹³C-AHD | AHD | 0.5, 1.0, 2.0 | 2.9 - 9.4 | 4.4 - 10.7 | [1] |
| AMOZ-d₅ | AMOZ | 0.5, 1.0, 2.0 | 2.9 - 9.4 | 4.4 - 10.7 | [1] |
Based on the presented data, both ¹³C,¹⁵N₂-labeled and deuterated internal standards demonstrate excellent performance for the analysis of nitrofurazone's metabolite, SEM. They provide good linearity, high recovery, and acceptable precision. However, ¹³C-labeled standards are often considered superior to their deuterated counterparts. This is because the carbon-13 label is biochemically more stable and less likely to undergo isotopic exchange during sample processing. Furthermore, ¹³C-labeled standards typically exhibit a closer chromatographic co-elution with the native analyte, which is crucial for effective compensation of matrix effects, a common challenge in complex biological samples.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of nitrofurazone (as SEM) in animal tissues using an isotopically labeled internal standard and LC-MS/MS.
1. Sample Preparation and Hydrolysis:
-
A homogenized tissue sample (typically 1-2 g) is weighed into a centrifuge tube.
-
The internal standard solution (e.g., Nitrofurazone-¹³C,¹⁵N₂ or a labeled SEM standard) is added.
-
An acidic solution (e.g., HCl) is added to hydrolyze the protein-bound metabolites.
-
The sample is incubated (e.g., overnight at 37°C) to release the SEM.
2. Derivatization:
-
A derivatizing agent, such as 2-nitrobenzaldehyde (2-NBA), is added to the hydrolyzed sample.
-
The mixture is incubated to form a stable derivative of SEM (NP-SEM), which has better chromatographic and mass spectrometric properties.
3. Extraction:
-
The pH of the sample is adjusted.
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analyte.
-
For LLE, an organic solvent like ethyl acetate is typically used.
-
For SPE, a suitable sorbent is chosen to retain and then elute the derivatized analyte.
4. LC-MS/MS Analysis:
-
The final extract is evaporated to dryness and reconstituted in a suitable solvent.
-
An aliquot is injected into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or similar reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both the native NP-SEM and the isotopically labeled internal standard.
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process.
References
Cross-Validation of Analytical Methods for Nitrofurazone Detection Using Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard
The accurate quantification of nitrofurazone, a banned nitrofuran antibiotic, in food products is critical for regulatory compliance and consumer safety. The use of isotopically labeled internal standards, such as Nitrofurazone-¹³C,¹⁵N₂, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and accurate results. This guide provides a comparative overview of analytical method performance based on published validation data and inter-laboratory studies, highlighting the robustness of the isotope dilution LC-MS/MS method.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Nitrofurazone-¹³C,¹⁵N₂) to the sample at the beginning of the analytical process. This labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, accurate quantification can be achieved, as the internal standard compensates for any analyte loss during sample preparation and for variations in instrument response.
Principle of Isotope Dilution LC-MS/MS for Nitrofurazone Analysis
Comparative Performance of Validated LC-MS/MS Methods
While a direct cross-validation study between two distinct analytical methods for nitrofurazone using Nitrofurazone-¹³C,¹⁵N₂ was not found in the public literature, a comparison can be drawn from the performance characteristics of several independently validated LC-MS/MS methods. The following tables summarize the key performance parameters from different studies for the determination of semicarbazide (SEM), the tissue-bound metabolite of nitrofurazone. The use of an isotopically labeled internal standard for SEM (¹³C,¹⁵N₂-SEM) is a common practice in these methods.
Table 1: Method Performance for Semicarbazide (SEM) in Food Matrices
| Parameter | Method A (Baby Food) | Method B (Whole Egg) | Method C (Animal Muscle) |
| Limit of Detection (LOD) | 0.1 µg/kg | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 0.25 µg/kg | Not Reported | Not Reported |
| Decision Limit (CCα) | Not Reported | 0.20 µg/kg | Starting from 0.4 µg/kg |
| Detection Capability (CCβ) | Not Reported | 0.25 µg/kg | Not Reported |
| Recovery | 87.8% - 107.2% | Not Reported | Not Reported |
| Repeatability (RSDr) | 0.2% - 9.1% | 5.7% - 11.9% | Not Reported |
| Within-Lab Reproducibility (RSDR) | Not Reported | 6.3% - 11.8% | Not Reported |
| Linearity (r) | >0.99 | 0.9968 | Not Reported |
Table 2: Inter-Laboratory Proficiency Test for Nitrofuran Metabolites in Shrimp
| Parameter | Result |
| Number of Participating Laboratories | 20 |
| Analytical Technique | All labs used LC-MS/MS |
| Qualitative Performance | 16 out of 20 labs correctly identified compliant/non-compliant samples |
| Quantitative Performance | Assessed by z-scores |
The proficiency test demonstrates that while all participating laboratories utilized the same core technology (LC-MS/MS), there is still variability in the results. This highlights the importance of robust, well-validated methods and the utility of isotopically labeled internal standards in minimizing such inter-laboratory discrepancies.
Experimental Protocols
The general workflow for the analysis of nitrofurazone (via its metabolite SEM) in food matrices is consistent across different validated methods. Below is a detailed, generalized experimental protocol based on common practices described in the literature.
General Experimental Workflow for SEM Analysis
1. Sample Preparation and Hydrolysis:
-
Weigh a homogenized sample (typically 1-5 g) into a centrifuge tube.
-
Add a known amount of the ¹³C,¹⁵N₂-SEM internal standard solution.
-
Add hydrochloric acid solution to release the protein-bound semicarbazide.
-
Incubate the sample, often overnight at 37°C, to facilitate hydrolysis.
2. Derivatization:
-
Add a solution of 2-nitrobenzaldehyde (2-NBA) to the sample.
-
Incubate the mixture to allow the derivatization of SEM to form NP-SEM, which is more amenable to chromatographic analysis.
3. Extraction and Clean-up:
-
Neutralize the sample with a suitable buffer, such as dipotassium hydrogen phosphate.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the derivatized analyte and internal standard.
-
Alternatively, a solid-phase extraction (SPE) may be employed for clean-up.
-
Centrifuge the sample to separate the organic and aqueous layers.
4. Final Extract Preparation:
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture, typically the mobile phase used for the LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the final extract into an LC-MS/MS system.
-
Chromatographically separate the NP-SEM from other matrix components on a suitable column (e.g., a C18 reversed-phase column).
-
Detect and quantify the derivatized analyte and internal standard using tandem mass spectrometry, typically with electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM).
Conclusion
The use of Nitrofurazone-¹³C,¹⁵N₂ (or its metabolite equivalent, ¹³C,¹⁵N₂-SEM) as an internal standard is a cornerstone of modern, high-performance analytical methods for the detection of nitrofurazone residues in food. Validated LC-MS/MS methods employing this isotope dilution strategy demonstrate excellent sensitivity, accuracy, and precision. While inter-laboratory proficiency tests show some variability, the overall performance of these methods is robust and fit for the purpose of regulatory monitoring. The consistent workflow across different laboratories underscores a harmonized approach to ensuring food safety.
The Gold Standard: Why Stable Isotope-Labeled Standards Outperform Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. An internal standard (IS) is essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations during sample preparation and analysis.[1][2][3] While both stable isotope-labeled (SIL) internal standards and structural analogs are used, SIL standards are widely recognized as the superior choice, providing more reliable and reproducible data.[4][5] This guide provides an objective comparison, supported by experimental data, to illustrate the distinct advantages of employing a SIL standard.
Stable isotope-labeled internal standards are versions of the analyte where one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[1][6] In contrast, a structural analog is a different molecule that is chemically similar to the analyte.[7]
The Core Advantage: Co-elution and Identical Behavior
The primary advantage of a SIL standard lies in its near-identical physicochemical properties to the analyte.[3] This ensures that the SIL standard and the analyte behave almost identically during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization.[1][8] Consequently, any sample loss or variation in instrument response that affects the analyte will affect the SIL standard to the same degree, leading to highly accurate and precise quantification.
Structural analogs, while similar, have different chemical structures. This can lead to differences in properties such as polarity, pKa, and stability. These differences can cause the analog to behave differently from the analyte during sample preparation and analysis, leading to less accurate correction and potentially compromising the integrity of the results.
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[9] Because a SIL standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effects.[3] This allows for effective normalization and a more accurate quantification of the analyte, even in complex biological matrices. Structural analogs, which may have different retention times and ionization characteristics, often fail to adequately compensate for matrix effects.[10]
Quantitative Data: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of SIL standards over structural analogs.
| Parameter | Stable Isotope-Labeled (SIL) Standard | Structural Analog Standard | Key Takeaway |
| Precision (%RSD) | Significantly Lower | Higher | SIL standards provide more reproducible results. |
| Accuracy (%Bias) | Closer to 100% | Can show significant deviation | SIL standards result in more accurate measurements. |
| Correction for Matrix Effects | Excellent | Variable and often incomplete | SIL standards are more effective at mitigating matrix effects. |
| Correction for Recovery Variability | Excellent | Variable | SIL standards more accurately account for sample loss during preparation. |
Case Study 1: Quantification of Kahalalide F
In the analysis of the novel anticancer drug Kahalalide F, switching from a structural analog internal standard to a stable isotope-labeled internal standard significantly improved the assay's performance.[4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Stable Isotope-Labeled | 100.3 | 7.6 |
The significantly lower variance with the SIL internal standard indicates a notable improvement in the precision of the method.[11]
Case Study 2: Analysis of Lapatinib in Patient Plasma
A study on the quantification of the cancer drug lapatinib highlighted the essential role of a SIL internal standard in correcting for interindividual variability in plasma samples.[12] The use of a structural analog (zileuton) resulted in unacceptable variability, whereas the SIL standard (lapatinib-d3) provided reliable and accurate results across different patient plasma lots.[12]
Experimental Protocols
General Bioanalytical Method Using LC-MS/MS
-
Sample Preparation:
-
An aliquot of the biological matrix (e.g., plasma) is taken.
-
A known amount of the internal standard (either SIL or structural analog) is added.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected onto a liquid chromatography column for separation of the analyte and internal standard from other matrix components.
-
The column eluent is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.
-
Logical Relationship of Internal Standards
Caption: Internal standard workflow comparison.
Conclusion
While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable or cost-prohibitive, the experimental evidence strongly supports the superiority of SIL standards for robust and reliable quantitative bioanalysis.[11][13] Their ability to closely mimic the analyte of interest throughout the analytical process provides unparalleled correction for experimental variability, leading to higher quality data. For researchers and professionals in drug development, the investment in a SIL standard is an investment in the integrity and reliability of their results.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. cerilliant.com [cerilliant.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard in Diverse Analytical Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of nitrofurazone residues in various matrices is paramount for regulatory compliance and food safety. This guide provides a comprehensive comparison of the performance of the isotopically labeled internal standard, Nitrofurazone-¹³C,¹⁵N₂, against other analytical approaches, supported by experimental data and detailed protocols.
Nitrofurazone, a broad-spectrum antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about its potential carcinogenic effects.[1] Regulatory monitoring programs typically target the tissue-bound metabolite of nitrofurazone, semicarbazide (SEM), as a marker for its illegal use.[1][2] The use of a stable isotope-labeled internal standard, such as Nitrofurazone-¹³C,¹⁵N₂ (often referred to in its derivatized form as ¹³C,¹⁵N₂-SEM), is a cornerstone of reliable quantification in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4]
Comparative Performance Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of analytical methods. While various deuterated and ¹³C-labeled standards are utilized, Nitrofurazone-¹³C,¹⁵N₂ offers a distinct mass shift from the native analyte, minimizing potential isotopic interference.[4] The following tables summarize the performance characteristics of analytical methods employing Nitrofurazone-¹³C,¹⁵N₂ and other internal standards for the determination of nitrofurazone and its metabolites in different matrices.
Table 1: Performance in Animal-Derived Food Products (Muscle, Fish, Shrimp, Egg, Milk)
| Parameter | Method using Nitrofurazone-¹³C,¹⁵N₂ (as SEM) | Alternative Methods/Internal Standards | Matrix | Reference |
| Recovery | 88.9% - 107.3% | - | Muscle, Eggs, Milk, Honey | [5] |
| 82.2% - 108.1% | - | Soft-Shell Turtle Powder | [6] | |
| 79.6% - 106.8% | - | Swine muscle, chicken muscle, egg, eel, shrimp | [7] | |
| Repeatability (RSDr) | 2.9% - 9.4% | - | Muscle, Eggs, Milk, Honey | [5] |
| 1.5% - 3.8% | - | Soft-Shell Turtle Powder | [6] | |
| Within-Lab Reproducibility (RSDw) | 4.4% - 10.7% | - | Muscle, Eggs, Milk, Honey | [5] |
| 2.2% - 4.8% | - | Soft-Shell Turtle Powder | [6] | |
| Limit of Quantification (LOQ) | < 1.0 µg/kg | 1.0 µg/kg (for metabolites) | Fish Muscle | [8] |
| 0.5 µg/kg | - | Soft-Shell Turtle Powder | [6] | |
| 0.2 ng/g | - | Swine muscle, chicken muscle, egg, eel, shrimp | [7] | |
| Decision Limit (CCα) | - | 0.19 to 0.43 µg/kg (for metabolites) | Fish Muscle | [8] |
| 0.013 and 0.200 µg kg⁻¹ | - | Meat | [9] | |
| Detection Capability (CCβ) | - | 0.23 to 0.54 µg/kg (for metabolites) | Fish Muscle | [8] |
Table 2: Alternative Internal Standards for Nitrofuran Metabolite Analysis
| Internal Standard | Analyte(s) | Matrix | Reference |
| AMOZ-d5 | AMOZ (metabolite of furaltadone) | Biological Matrices | [5] |
| AHD-¹³C₃ | AHD (metabolite of nitrofurantoin) | Biological Matrices | [5] |
| AOZ-d4 | AOZ (metabolite of furazolidone) | Biological Matrices | [5] |
| DNSH-¹³C₆ | DNSH (metabolite of nifursol) | Animal tissues, Eggs | [10] |
Experimental Protocols
The accurate determination of nitrofurazone and its metabolites necessitates a meticulous analytical workflow. The following is a generalized protocol based on commonly employed LC-MS/MS methods.
Sample Preparation: Hydrolysis and Derivatization
The initial step involves the release of tissue-bound metabolites through acid hydrolysis, followed by derivatization to improve chromatographic separation and detection sensitivity.
-
Workflow Diagram:
Extraction and Clean-up
Following derivatization, the target analytes are extracted from the matrix and purified to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose.
-
Workflow Diagram:
Instrumental Analysis: UHPLC-MS/MS
The final determination is performed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique provides high selectivity and sensitivity for the detection and quantification of the target analytes.
-
Signaling Pathway Analogy for LC-MS/MS Detection:
Conclusion
The use of Nitrofurazone-¹³C,¹⁵N₂ as an internal standard in UHPLC-MS/MS methods provides a robust and reliable approach for the quantification of nitrofurazone and its primary metabolite, semicarbazide, in a variety of complex matrices. The data presented demonstrates that methods incorporating this internal standard achieve high accuracy, precision, and low detection limits, meeting the stringent requirements of regulatory bodies.[5][6] While alternative internal standards are available for other nitrofuran metabolites, the comprehensive validation data supports the superior performance of Nitrofurazone-¹³C,¹⁵N₂ for its specific target analyte. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for laboratories aiming to implement or optimize their analytical methods for nitrofuran residue analysis.
References
- 1. Analysis of nitrofurazone in milk and milk products - Eurofins Scientific [eurofins.de]
- 2. Quantitative Determination of Nitrofurazone Metabolites in Animal-Derived Foods Based on a Background Fluorescence Quenching Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Residue Analysis: A Guide to Internal Standard Use and Regulatory Expectations
For researchers, scientists, and drug development professionals engaged in residue analysis, the choice of quantification strategy is critical for generating accurate and reliable data that meets stringent regulatory standards. This guide provides a comprehensive comparison of the internal standard method with alternative approaches, supported by experimental data and detailed protocols. It aims to equip you with the knowledge to select the most appropriate method for your analytical needs while ensuring regulatory compliance.
The use of an internal standard (IS) is a widely accepted technique in analytical chemistry to improve the precision and accuracy of quantitative analysis. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibration standards, and quality controls. By calculating the ratio of the analyte response to the IS response, variations arising from sample preparation, injection volume, and instrument response can be effectively compensated.
Regulatory Landscape: A Harmonized Approach
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for bioanalytical method validation that emphasize the importance of using internal standards. The ICH M10 guideline, a harmonized document adopted by both the FDA and EMA, recommends the use of a suitable internal standard in all calibration standards, quality control samples, and study samples.[1] While the absence of an IS may be permissible, it requires justification.[1]
For pesticide residue analysis in food and feed, the European Union's SANTE/11312/2021 document provides specific guidance. It distinguishes between a "procedural internal standard," added before extraction to account for errors throughout the entire analytical process, and an "injection internal standard," added just before analysis to control for injection volume variations.[2]
These guidelines underscore a global consensus on the value of internal standards in ensuring the reliability of analytical data submitted for regulatory review.
Comparing Quantification Strategies: Internal Standard vs. Alternatives
While the internal standard method is often preferred, other quantification strategies such as the external standard method and matrix-matched calibration are also employed. The choice of method depends on the complexity of the sample matrix, the availability of a suitable internal standard, and the specific requirements of the analysis.
| Quantification Method | Principle | Advantages | Disadvantages | Typical Application |
| Internal Standard | A known amount of a substance chemically similar to the analyte is added to all samples and standards. Quantification is based on the ratio of the analyte signal to the internal standard signal. | High precision and accuracy; compensates for variations in sample preparation, injection volume, and instrument response.[3] | Requires a suitable internal standard that is not present in the sample and does not interfere with the analyte. Can be more expensive if isotopically labeled standards are used. | Complex matrices, multi-residue analysis, methods with multiple sample preparation steps. |
| External Standard | A calibration curve is generated using standards of known concentrations prepared in a neat solvent. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve. | Simple and straightforward. | Susceptible to variations in injection volume and matrix effects, which can lead to inaccurate results. | Simple and well-characterized matrices with minimal matrix effects. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. | Compensates for matrix effects (signal enhancement or suppression) by mimicking the sample matrix.[4] | Requires a blank matrix free of the analyte of interest. Can be labor-intensive to prepare. | Complex matrices where significant matrix effects are expected. |
Experimental Data: A Head-to-Head Comparison
The following table summarizes experimental data from various studies comparing the performance of different quantification methods in residue analysis.
| Analyte/Matrix | Method | Recovery (%) | Precision (RSD %) | Linearity (r²) | Reference |
| Organophosphorus Pesticides in Whole Blood | Internal Standard (GC-MS) | 72 - 102 | Not specified | >0.99 (weighted) | [5] |
| Sulfonamides in Milk | Isotope Dilution Internal Standard (LC-MS/MS) | 91 - 114 | Not specified | Not specified | [6] |
| PFAS in Drinking Water | Isotope Dilution Internal Standard (LC-MS/MS) | 70 - 130 (for spiked samples) | Not specified | >0.99 | [7] |
| Mycotoxins in Maize | Matrix-Matched Calibration (LC-MS/MS) | 77.5 - 98.4 | <15 | >0.99 | [8] |
| Pesticides in Citrus Fruits | Matrix-Matched Calibration (LC-MS/MS) | 70 - 120 | ≤20 | >0.990 | [9] |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for replicating and validating analytical methods. Below are examples of experimental protocols for the use of internal standards in different residue analysis applications.
Protocol 1: Analysis of Sulfonamide Residues in Milk using LC-MS/MS with Isotopically Labeled Internal Standards
1. Sample Preparation:
-
To 1 mL of milk sample, add a known concentration of isotopically labeled sulfonamide internal standards.
-
Perform a liquid-liquid extraction with an acetonitrile:ethyl acetate (6:4) solvent mixture.
-
Vortex and centrifuge to separate the protein.
-
Evaporate the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in a hexane and 10% methanol/water mixture to remove fat.
-
The aqueous layer is then ready for LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis:
-
Column: C18 column
-
Mobile Phase: Gradient elution with water and methanol, both containing formic acid.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a six-point matrix-matched calibration curve by spiking blank milk extracts with known concentrations of sulfonamides and a constant concentration of the internal standards. The curve is plotted as the peak area ratio (analyte/IS) versus the concentration ratio (analyte/IS).[6]
Protocol 2: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water by Isotope Dilution LC-MS/MS
1. Sample Preparation:
-
Fortify water samples with isotopically-labeled internal standards.
-
Pass the sample through a solid-phase extraction (SPE) cartridge to extract the analytes.
-
Elute the target compounds from the SPE cartridge with methanol.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in a known volume of methanol:water.[10]
2. LC-MS/MS Analysis:
-
Column: C18 column or equivalent.
-
Detection: Tandem mass spectrometry.
-
Quantification: A minimum five-point initial calibration is performed. The use of isotope dilution allows for the correction of extraction recovery and matrix effects.[10]
Protocol 3: Analysis of Organophosphorus Pesticides in Whole Blood by GC-MS with an Internal Standard
1. Sample Preparation:
-
Add the internal standard (e.g., ethion) to the whole blood sample.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the pesticides.[5]
2. GC-MS Analysis:
-
Column: Fused-silica capillary column (e.g., HP-5-MS).
-
Injection: Splitless mode.
-
Detection: Mass spectrometry in single ion monitoring (SIM) mode for quantification.
-
Quantification: Prepare calibration curves using weighted linear regression models.[5]
Visualizing the Workflow
The following diagram illustrates the typical workflow for using a procedural internal standard in residue analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. hpst.cz [hpst.cz]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. epa.gov [epa.gov]
- 8. Simultaneous Determination of 11 Mycotoxins in Maize via Multiple-Impurity Adsorption Combined with Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 9. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
